4-fluoro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNFMBCBLMCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881668-91-3 | |
| Record name | 4-fluoro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-fluoro-1H-pyrazole-3-carboxylic acid" CAS number
An In-Depth Technical Guide to 4-fluoro-1H-pyrazole-3-carboxylic acid
CAS Number: 881668-91-3
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 881668-91-3), a fluorinated heterocyclic building block of significant interest in modern drug discovery and materials science. We will explore its physicochemical properties, logical synthetic pathways, and critical applications, with a particular focus on its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable compound.
Introduction: The Strategic Value of a Fluorinated Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for cancer and anti-inflammatory agents.[1][2] The introduction of a fluorine atom onto this heterocyclic system is a well-established strategy to enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence properties such as metabolic stability, binding affinity, and membrane permeability.[3][4]
This compound combines three key structural features:
-
A Stable Pyrazole Core: A robust aromatic system known for its diverse biological activities.[1]
-
A C4-Fluorine Substituent: Strategically placed to modulate the electronic properties of the ring and block potential sites of metabolism without adding significant steric bulk.
-
A C3-Carboxylic Acid Group: A versatile functional handle that serves as a primary attachment point for generating diverse libraries of amides, esters, and other derivatives, which is a cornerstone of modern lead optimization campaigns.[5]
This unique combination makes it a highly sought-after intermediate for synthesizing complex molecules targeting a range of diseases.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 881668-91-3 | [6][7] |
| Molecular Formula | C₄H₃FN₂O₂ | [8] |
| Molecular Weight | 130.08 g/mol | [8] |
| Appearance | Solid | [6] |
| InChIKey | WCXNFMBCBLMCDP-UHFFFAOYSA-N | [8] |
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[6]
-
Hazard Classifications: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory tract irritation (Category 3).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] All work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[6][10]
-
First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes.[6][11] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person into fresh air.[6] If swallowed, rinse the mouth and consult a physician.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[6]
Synthesis and Reaction Mechanisms
While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine source. The synthesis of pyrazole-3-carboxylic acids often utilizes precursors like furandiones or appropriately substituted β-ketoesters.[12][13]
Proposed Synthetic Workflow
A logical and experimentally sound approach to synthesize this compound involves the reaction of a fluorinated β-ketoester with hydrazine hydrate, followed by hydrolysis. This method is widely applicable and allows for the introduction of the key functional groups in a controlled manner.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Exemplary)
-
Cyclization: To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up & Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude residue, ethyl 4-fluoro-1H-pyrazole-3-carboxylate, can be purified by column chromatography or carried forward directly.
-
Hydrolysis: Dissolve the intermediate ester in a solution of sodium hydroxide (e.g., 2M aqueous). Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification & Product Collection: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The solid product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Choices:
-
Hydrazine Hydrate: It is the simplest and most common source of the N-N bond required to form the pyrazole ring.
-
Ethanol as Solvent: It is a polar protic solvent that effectively dissolves both the ketoester and hydrazine, facilitating the reaction.
-
Base-Mediated Hydrolysis: Saponification is a robust and high-yielding method for converting esters to carboxylic acids, which are often insoluble in the final acidic aqueous medium, simplifying isolation.
Applications in Drug Discovery and Development
The primary value of this compound lies in its function as a versatile intermediate for building more complex drug candidates. The carboxylic acid moiety is a gateway to a vast chemical space via amide bond formation, a reaction central to medicinal chemistry.
Caption: Role as a scaffold in discovery chemistry workflows.
Key Therapeutic Areas
-
Oncology: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of enzymes. The pyrazole scaffold can be elaborated via its carboxylic acid to introduce side chains that target specific residues, enhancing potency and selectivity.[2]
-
Inflammation: Pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as COX-2.[2] This scaffold can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: The pyrazole nucleus is present in various antibacterial and antifungal agents.[1][14] Libraries derived from this core can be screened to identify new compounds to combat drug-resistant pathogens.
The fluorine atom at the C4 position is particularly advantageous as it can enhance binding interactions through hydrogen bonding or dipole interactions while simultaneously blocking a common site of oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined structure, combining a biologically active pyrazole core with the metabolic stability conferred by fluorine and the synthetic versatility of a carboxylic acid, makes it an exemplary building block. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to leverage its potential in the creation of next-generation chemical entities.
References
- SAFETY DATA SHEET. (n.d.). CymitQuimica.
- 881668-91-3|this compound. (n.d.). BLD Pharm.
- 4-Fluoro-1H-pyrazole 95 35277-02-2. (n.d.). Sigma-Aldrich.
- Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.ResearchGate.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- 4-Fluoro-1H-pyrazole synthesis. (n.d.). ChemicalBook.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Synlett.
- Safety Data Sheet. (2021). Biosynth.
- 4-Fluoro-1H-pyrazole | 35277-02-2. (n.d.). ChemicalBook.
- Safety Data Sheet. (n.d.). ChemScene.
- This compound (C4H3FN2O2). (n.d.). PubChemLite.
- 4-Fluoro-1H-pyrazole CAS 35277-02-2. (n.d.). Home Sunshine Pharma.
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. (n.d.). PubChem.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.).
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). Request PDF.
- 4-Formyl-1H-pyrazole-3-carboxylic acid. (n.d.). Chem-Impex.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 881668-91-3|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C4H3FN2O2) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. biosynth.com [biosynth.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-fluoro-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of a fluorine atom onto the pyrazole scaffold can profoundly influence molecular properties, impacting biological activity, metabolic stability, and pharmacokinetic profiles. This document delves into the structural and electronic characteristics of the molecule, presents available and predicted physicochemical data, and offers detailed, field-proven methodologies for the experimental determination of its key parameters. The insights provided herein are intended to empower researchers in drug discovery and development to effectively utilize this versatile building block in the design of novel therapeutic agents and other advanced chemical entities.
Introduction: The Strategic Advantage of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties, such as acidity, lipophilicity, and metabolic stability.[2] This strategic fluorination can lead to enhanced binding affinity to biological targets, improved membrane permeability, and reduced metabolic degradation, making fluorinated pyrazoles highly valuable in the development of new drugs and crop protection agents.[1][2] this compound is a key intermediate that combines the robust pyrazole core with the unique electronic properties of fluorine, offering a versatile platform for the synthesis of a wide array of bioactive compounds.
Molecular Structure and Key Identifiers
The foundational step in understanding the physicochemical behavior of a compound is to have a clear picture of its molecular structure and its unique identifiers for unambiguous referencing in research and procurement.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 881668-91-3 | [3] |
| Molecular Formula | C₄H₃FN₂O₂ | [4] |
| Molecular Weight | 130.08 g/mol | [4] |
| InChI | InChI=1S/C4H3FN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | [4] |
| InChIKey | WCXNFMBCBLMCDP-UHFFFAOYSA-N | [4] |
| SMILES | C1=NNC(=C1F)C(=O)O | [4] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the available and predicted data for this compound. It is important to note that where experimental data is not available, computationally predicted values are provided and should be considered as estimates.
Table 2: Physicochemical Data for this compound
| Property | Value | Method | Notes and Comparative Data |
| Melting Point | Not available | Experimental | The related compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200–201 °C. |
| Boiling Point | Not available | Experimental | - |
| pKa | Not available | Experimental | The predicted pKa of the analogous 4-bromo-1H-pyrazole-3-carboxylic acid is ~2.63. The electron-withdrawing nature of the fluorine atom is expected to result in a similar or slightly lower pKa. |
| logP | 0.2 | Predicted (XlogP) | [4] This predicted value suggests that the compound is relatively hydrophilic. |
| Water Solubility | Not available | Experimental | The presence of both a carboxylic acid and a pyrazole ring suggests a degree of water solubility, which will be pH-dependent. |
| Appearance | Solid (predicted) | - | Most low molecular weight carboxylic acids are solids at room temperature. |
Spectroscopic and Crystallographic Data
Crystal Structure of 4-fluoro-1H-pyrazole
A study on the crystal structure of 4-fluoro-1H-pyrazole (the parent pyrazole without the carboxylic acid group) at 150 K reveals that the molecule is planar.[5] In the solid state, it forms one-dimensional chains through intermolecular N—H⋯N hydrogen bonds.[5] This propensity for hydrogen bonding is a key feature of the pyrazole ring system and will also be a dominant intermolecular interaction in the carboxylic acid derivative, influencing its melting point and solubility.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be inferred from the analysis of similar compounds:[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the pyrazole C-H proton, an N-H proton, and a carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing fluorine atom.
-
¹³C NMR: The carbon NMR will show distinct signals for the four carbon atoms in the molecule, with the carbon bearing the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling.
-
¹⁹F NMR: This will show a singlet for the fluorine atom, providing a clean method for characterization.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and various C-N, C-C, and C-F stretching and bending modes.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Experimental Protocols for Key Physicochemical Parameters
For researchers who wish to determine the physicochemical properties of this compound or its derivatives experimentally, the following established protocols provide a robust starting point.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If the compound's solubility is limited, a small, known percentage of a co-solvent like methanol can be added.
-
Standardization of Titrant: Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).
-
Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) to the analyte solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point can be determined from the inflection point of the titration curve, or more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point.
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC provides a rapid and reliable method for estimating logP.
Figure 3: Workflow for logP determination by RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound. Dissolve each standard in the mobile phase.
-
HPLC Conditions: Use a reverse-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The analysis should be run under isocratic conditions. The dead time (t₀) can be determined by injecting a non-retained compound like uracil.
-
Calibration Curve: Inject each standard compound and record its retention time (tᵣ). Calculate the capacity factor, k = (tᵣ - t₀) / t₀. Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
logP Determination: Determine the retention time of the test compound, calculate its log(k) value, and then use the calibration curve to determine its logP.
Stability and Reactivity
Fluorinated pyrazoles generally exhibit high chemical and metabolic stability. The strong carbon-fluorine bond is resistant to cleavage. The pyrazole ring itself is aromatic and relatively stable to oxidation and reduction. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. It is advisable to store the compound in a cool, dry place, protected from light.
Conclusion
This compound is a valuable building block in modern chemical research, offering the potential to fine-tune the physicochemical and biological properties of target molecules. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation based on its known identifiers, predicted properties, and data from analogous structures. The detailed experimental protocols included herein empower researchers to fill these knowledge gaps and to confidently incorporate this and similar fluorinated pyrazoles into their research and development programs. As the importance of fluorinated heterocycles continues to grow, a thorough understanding of their fundamental properties will be paramount to unlocking their full potential.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). Zeitschrift für Kristallographie. New crystal structures, 240(4), 575-577.
-
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link].
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark.
- Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2022).
-
3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). Agriculture and Environment Research Unit (AERU). Retrieved January 19, 2026, from [Link].
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments.
-
This compound (C4H3FN2O2). PubChemLite. Retrieved January 19, 2026, from [Link].
- Recent Advances in the Synthesis of Pyrazole Deriv
- Structure property relationships of fluorinated carboxylic acid bioisosteres. (2025). Request PDF.
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4166.
-
NMR Prediction. ACD/Labs. Retrieved January 19, 2026, from [Link].
- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). Australian Journal of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(16), 4785.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.
- LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2021). Request PDF.
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved January 19, 2026, from [Link].
- pKa Data Compiled by R. Williams. (2022).
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Retrieved January 19, 2026, from [Link].
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1150.
- Physicochemical properties of fluorine-containing satur
- Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Medicinal and Chemical Sciences.
- High throughput HPLC method for determining Log P values. (2003).
- Chemistry of Fluorinated Carbon Acids: Synthesis, Physicochemical Properties, and Catalysis. (2011). Chemical Reviews, 111(11), 6933-6966.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2022). Organic Letters.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. 881668-91-3|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C4H3FN2O2) [pubchemlite.lcsb.uni.lu]
- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
A Guide to the Spectroscopic Characterization of 4-fluoro-1H-pyrazole-3-carboxylic Acid
Introduction: The Structural Imperative for a Privileged Scaffold
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these scaffolds, 4-fluoro-1H-pyrazole-3-carboxylic acid stands out as a versatile building block, prized for its potential in constructing complex bioactive molecules and functional materials.
The precise arrangement of its atoms—the placement of the fluorine, the carboxylic acid, and the tautomeric proton on the pyrazole ring—is critical to its function. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for its effective application. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this comprehensive spectroscopic profile serves as a definitive fingerprint for confirming the identity and purity of this compound, ensuring its reliable use in research and development.
The Analytical Workflow: A Multi-Modal Approach to Structural Verification
The unambiguous characterization of a molecule like this compound relies on a synergistic analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and culminates in a suite of NMR experiments to map the precise connectivity and electronic environment of every atom in the molecule.
Caption: Primary J-coupling interactions involving the fluorine atom in NMR analysis.
| Predicted NMR Spectral Data for this compound (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (Hz) | | ¹H | C5-H | ~8.0 - 8.5 | d (³JH-F ≈ 4-8 Hz) | | | N1-H | >13 (broad) | s (broad) | | | COOH | >13 (broad) | s (broad) | | ¹³C | C=O | ~160 - 165 | d (³JC-F ≈ 1-5 Hz) | | | C4 | ~145 - 155 | d (¹JC-F ≈ 240-260 Hz) | | | C3 | ~135 - 145 | d (²JC-F ≈ 10-20 Hz) | | | C5 | ~125 - 135 | d (²JC-F ≈ 10-20 Hz) | | ¹⁹F | C4-F | ~ -140 to -160 | d (³JF-H ≈ 4-8 Hz) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum of this compound is expected to be dominated by features from the carboxylic acid and the pyrazole ring.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum is typically acquired from a solid sample. This can be done by creating a potassium bromide (KBr) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Interpretation of Key Vibrational Bands
-
O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in the IR spectrum. Due to strong intermolecular hydrogen bonding (dimerization), it appears as an extremely broad band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This broad absorption often overlaps with the C-H stretching region.
-
N-H Stretch (Pyrazole): A moderately broad absorption band is expected between 3200-3100 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. [2]* C-H Stretch (Aromatic): A weaker absorption just above 3000 cm⁻¹ (e.g., ~3050-3100 cm⁻¹) is anticipated for the C5-H stretch.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band is expected in the region of 1725-1700 cm⁻¹ for the carbonyl of the hydrogen-bonded carboxylic acid.
-
C=N and C=C Stretches (Ring): The pyrazole ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the range of 1250-1050 cm⁻¹.
-
O-H Bend (Out-of-Plane): A broad band near 920 cm⁻¹ is another characteristic feature of a dimeric carboxylic acid.
| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity | | 3300 - 2500 | O-H stretch (Carboxylic Acid Dimer) | Strong, Very Broad | | 3200 - 3100 | N-H stretch (Pyrazole Ring) | Medium, Broad | | ~1710 | C=O stretch (Carboxylic Acid Dimer) | Strong, Sharp | | 1600 - 1450 | C=N / C=C stretches (Ring) | Medium to Strong | | 1250 - 1050 | C-F stretch | Strong | | ~920 | O-H bend (Out-of-Plane) | Medium, Broad |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Analysis: A high-resolution mass spectrometer (such as TOF, Orbitrap, or FT-ICR) is used to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula (C₄H₃FN₂O₂).
-
Fragmentation (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to observe daughter ions.
Expected Mass Spectrum and Fragmentation
-
Molecular Ion: The molecular formula C₄H₃FN₂O₂ has a monoisotopic mass of 130.0178 Da.
-
In positive ion mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 131.0251.
-
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ will be observed at m/z 129.0106.
-
-
Key Fragmentation Pathways:
-
Loss of H₂O: A common fragmentation for carboxylic acids is the loss of water (m/z 18.01) from the protonated molecular ion.
-
Loss of CO: Decarbonylation can lead to the loss of carbon monoxide (m/z 28.00).
-
Loss of COOH (Formic Acid): The most significant fragmentation is often the loss of the entire carboxylic acid group as formic acid (m/z 46.01), leading to a fragment corresponding to the 4-fluoropyrazole cation.
-
Conclusion
The comprehensive spectral analysis of this compound provides a robust and self-validating dataset for its unequivocal identification. The characteristic broad O-H and sharp C=O stretches in the IR spectrum confirm the carboxylic acid moiety. High-resolution mass spectrometry validates the elemental composition. Finally, the combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with their signature chemical shifts and distinct H-F and C-F coupling patterns, provides an unambiguous map of the atomic connectivity. Together, these techniques form an essential quality control protocol, ensuring the structural integrity of this valuable chemical building block for all subsequent scientific endeavors.
References
-
N. A. Meanwell, "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design," Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information for general experimental procedures. Available at: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. Available at: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19754697, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]
-
Wiley-VCH. NMR Spectra: A Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-pyrazole-3-carboxylic Acid Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-pyrazole-3-carboxylic acid is a pivotal building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The introduction of a fluorine atom at the C4 position of the pyrazole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, with a focus on the preparation of its essential starting materials. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to inform experimental design and optimization. Detailed, step-by-step protocols for the synthesis of key precursors, such as ethyl 2-fluoro-3-oxobutanoate and diethyl 2-fluoro-3-oxosuccinate, are presented, alongside a discussion of the critical parameters influencing reaction outcomes.
Introduction: The Strategic Importance of Fluorinated Pyrazoles
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's physicochemical and biological properties.[1] The high electronegativity and small van der Waals radius of fluorine can lead to profound changes in a molecule's conformation, pKa, and lipophilicity. In the context of pyrazole-containing compounds, which are themselves a privileged scaffold in medicinal chemistry, C4-fluorination offers a powerful tool for fine-tuning biological activity. This compound serves as a versatile synthon, enabling the introduction of this fluorinated core into a wide array of molecular architectures.
This guide will focus on the most prevalent and reliable methods for the synthesis of the key precursors to this compound, primarily fluorinated β-ketoesters. Understanding the synthesis of these starting materials is fundamental to the efficient and scalable production of the target compound.
Synthesis of Key Fluorinated β-Ketoester Starting Materials
The cornerstone of many synthetic routes to this compound is the use of α-fluoro-β-ketoesters. These compounds provide the necessary carbon framework and the strategically positioned fluorine atom for the subsequent pyrazole ring formation. Two of the most important precursors are ethyl 2-fluoro-3-oxobutanoate and diethyl 2-fluoro-3-oxosuccinate.
Synthesis of Ethyl 2-Fluoro-3-oxobutanoate
Ethyl 2-fluoro-3-oxobutanoate is a versatile precursor that can be synthesized through various methods, with the direct fluorination of ethyl 2-chloroacetoacetate being a common industrial approach.
Diagram of the Synthetic Workflow for Ethyl 2-Fluoro-3-oxobutanoate:
Caption: Synthesis of Ethyl 2-fluoro-3-oxobutanoate.
Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxobutanoate
This protocol is based on a patented industrial process and should be performed by trained personnel with appropriate safety precautions.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Anhydrous hydrofluoric acid (HF)
-
Fluorine gas (typically diluted with an inert gas like nitrogen)
-
Fluorine-compatible surfactant (e.g., perfluorobutyl sulfonic acid)
-
Nitrogen gas
-
Reaction vessel suitable for handling fluorine and HF
Procedure:
-
Reaction Setup: In a specialized reaction kettle, combine ethyl 2-chloroacetoacetate, anhydrous hydrofluoric acid (acting as both a solvent and a catalyst), and a fluorine surfactant.
-
Cooling: Cool the reaction mixture to a low temperature, typically between -10°C and -5°C, with constant stirring.
-
Fluorination: Introduce a mixture of fluorine gas and nitrogen into the cooled reaction mixture at a controlled rate. The use of excess fluorine gas can help drive the reaction to completion.
-
Monitoring and Completion: Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS). Once the starting material is consumed, stop the flow of the fluorine-nitrogen mixture.
-
Work-up: Allow the reaction mixture to warm to room temperature. Purge the reactor with nitrogen gas to remove any residual HF and other volatile impurities.
-
Purification: The crude ethyl 2-fluoro-3-oxobutanoate can be purified by vacuum distillation to yield the final product with high purity.
Causality Behind Experimental Choices:
-
Low Temperature: The direct fluorination with elemental fluorine is a highly exothermic and reactive process. Low temperatures are crucial to control the reaction rate, minimize side reactions, and prevent degradation of the starting material and product.
-
Hydrofluoric Acid as Catalyst and Solvent: HF facilitates the halogen exchange reaction and provides a suitable medium for the reaction.
-
Fluorine Surfactant: The surfactant aids in the uniform mixing of the reactants, which is particularly important in a gas-liquid reaction, and can help to suppress side reactions.
Synthesis of Diethyl 2-fluoro-3-oxosuccinate
Diethyl 2-fluoro-3-oxosuccinate is another key precursor, which can be prepared via a Claisen condensation reaction.
Diagram of the Synthetic Workflow for Diethyl 2-fluoro-3-oxosuccinate:
Caption: Synthesis of Diethyl 2-fluoro-3-oxosuccinate.
Experimental Protocol: Synthesis of Diethyl 2-fluoro-3-oxosuccinate
This protocol is a general representation of a Claisen condensation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Diethyl oxalate
-
Ethyl fluoroacetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Acid for work-up (e.g., dilute HCl or acetic acid)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add the strong base (e.g., NaH) and the anhydrous solvent.
-
Addition of Reactants: A mixture of diethyl oxalate and ethyl fluoroacetate is added dropwise to the stirred suspension of the base at a controlled temperature (often at or below room temperature).
-
Reaction: The reaction mixture is stirred for several hours at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the careful addition of a dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
Mechanistic Insights: The Claisen Condensation
The Claisen condensation proceeds via the formation of an enolate from the ester with an α-hydrogen (in this case, ethyl fluoroacetate) by the strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester (diethyl oxalate). The subsequent loss of an ethoxide group from the tetrahedral intermediate yields the β-ketoester product.[2]
Formation of the 4-Fluoro-1H-pyrazole Ring: The Knorr Synthesis
The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of synthesizing this compound, the fluorinated β-ketoesters prepared in the previous step are reacted with hydrazine hydrate.
Diagram of the Knorr Pyrazole Synthesis:
Caption: Knorr synthesis of the pyrazole ring and subsequent hydrolysis.
Experimental Protocol: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
Materials:
-
Diethyl 2-fluoro-3-oxosuccinate (or ethyl 2-fluoro-3-oxobutanoate)
-
Hydrazine hydrate
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated β-ketoester in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution. The reaction can be exothermic, so cooling may be necessary.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the ethyl 4-fluoro-1H-pyrazole-3-carboxylate.
Regioselectivity in the Knorr Pyrazole Synthesis
When using unsymmetrical β-dicarbonyl compounds, the Knorr synthesis can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydrazine. In the case of fluorinated β-ketoesters, the carbonyl group adjacent to the electron-withdrawing fluoroalkyl group is generally more electrophilic and thus more susceptible to the initial attack by a hydrazine nitrogen atom.[4] The choice of solvent can also play a crucial role in directing the regioselectivity, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) having been shown to improve the regiochemical outcome.[4] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with hydrazine in attacking the more reactive carbonyl group.[4]
Final Step: Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.
Experimental Protocol: Hydrolysis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
-
Aqueous base (e.g., NaOH or KOH solution) or acid (e.g., HCl)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Reaction Setup: Dissolve the ethyl 4-fluoro-1H-pyrazole-3-carboxylate in a mixture of the chosen solvent and the aqueous base or acid.
-
Hydrolysis: Heat the reaction mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Work-up:
-
For basic hydrolysis: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid can be collected by filtration.
-
For acidic hydrolysis: Cool the reaction mixture and neutralize with a base. The product can then be extracted with an organic solvent.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Data Summary
| Starting Material | Reagents | Product | Typical Yield | Reference(s) |
| Ethyl 2-chloroacetoacetate | F₂/N₂, HF, surfactant | Ethyl 2-fluoro-3-oxobutanoate | High | |
| Diethyl oxalate, Ethyl fluoroacetate | NaH or NaOEt | Diethyl 2-fluoro-3-oxosuccinate | Good to High | [5][6] |
| Diethyl 2-fluoro-3-oxosuccinate | Hydrazine hydrate, Ethanol/Acetic acid | Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | Good | |
| Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | NaOH(aq) or HCl(aq) | This compound | High |
Conclusion
The synthesis of this compound relies on a well-established yet nuanced series of reactions. The successful preparation of this valuable building block hinges on the efficient synthesis of its fluorinated β-ketoester precursors and the controlled execution of the Knorr pyrazole synthesis. By understanding the underlying mechanisms and the critical experimental parameters, researchers can optimize these synthetic routes for both laboratory-scale and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery and development to confidently access this important fluorinated pyrazole intermediate.
References
- Fabbrica Italiana Sintetici S.p.A. (2023). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. (EP4219454A1). Google Patents.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]
-
Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Nayak, S. K., et al. (2014). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Journal of Molecular Structure, 1074, 46-51. Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Retrieved from [Link]
- Syngenta Participations AG. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (WO2012025469A1). Google Patents.
-
Willson Research Group. (2019). The Claisen Condensation. Retrieved from [Link]
-
Seebach, D., Aebi, J., & Wasmuth, D. (1984). Diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates. Organic Syntheses, 63, 109. Retrieved from [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120. Retrieved from [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1319-1331. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
European Patent Office. (2022). Halogen substituted compound, and preparation method therefor and application thereof. (EP 4008715 A1). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Fujimoto, T., et al. (2006). Synthesis of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 83, 193. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-2095. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from [Link]
-
El-Shehry, M. F., et al. (2012). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. E-Journal of Chemistry, 9(3), 1339-1346. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632–11637. Retrieved from [Link]
-
Li, Y., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. Chemistry – An Asian Journal, 17(13), e202200259. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
-
Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Al-Nahrain Journal of Science, 21(4), 30-37. Retrieved from [Link]
-
Hosseini-Sarvari, M., & Etemad, S. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 21(3), 780-786. Retrieved from [Link]
-
Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4640–4643. Retrieved from [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Retrieved from [Link]
-
El-Shehry, M. F., et al. (2012). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1185-1194. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-fluoro-3-oxobutanoate. Retrieved from [Link]
- Bayer CropScience AG. (2020). Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles. (EP 3650443 A1). Google Patents.
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). [Video]. YouTube. Retrieved from [Link]
Sources
The Strategic Deployment of 4-Fluoro-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
Foreword: The Pyrazole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] Its prevalence in over 40 FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[3][4] The pyrazole core can serve as a bioisostere for other aromatic systems like benzene, often leading to enhanced potency and improved physicochemical characteristics such as solubility and lipophilicity.[5] The strategic introduction of a fluorine atom onto this already valuable scaffold, specifically at the 4-position, alongside a carboxylic acid at the 3-position, creates a powerful building block for the generation of novel therapeutics. This guide provides an in-depth technical exploration of 4-fluoro-1H-pyrazole-3-carboxylic acid, from its synthesis and chemical rationale to its application in contemporary drug discovery programs, with a particular focus on the development of kinase inhibitors.
The Rationale for Fluorination: A "Magic Bullet" in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of recently approved drugs being fluoro-pharmaceuticals.[6] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—confer a multitude of advantages.[7][8]
Key Physicochemical and Pharmacokinetic Advantages of Fluorination:
| Property Modified | Rationale and Impact on Drug Design |
| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots, prolonging a drug's half-life and improving its pharmacokinetic profile.[9][10] |
| Binding Affinity | The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[9] |
| pKa Modulation | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH. This can impact cell permeability, solubility, and target engagement.[8] |
| Conformational Control | The introduction of fluorine can influence the conformation of a molecule, pre-organizing it into a bioactive conformation for optimal target binding.[8] |
| Lipophilicity | Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[9] |
The placement of a fluorine atom at the 4-position of the pyrazole ring is a strategic choice. This position is often solvent-exposed in ligand-protein complexes and can influence the electronic properties of the pyrazole ring system without sterically hindering key binding interactions.
Synthesis of the this compound Scaffold
The synthesis of polysubstituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, being a classic and versatile method.[11] However, the direct synthesis of this compound is not widely reported in the literature, necessitating a multi-step approach. A plausible and efficient synthetic strategy involves the preparation of a fluorinated β-ketoester followed by cyclization and subsequent hydrolysis.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate and its Hydrolysis
Part A: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired ethyl 4-fluoro-1H-pyrazole-3-carboxylate.
Part B: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 5 mL/mmol). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation: Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final this compound.
Application in Drug Design: A Focus on Kinase Inhibitors
The 1H-pyrazole-3-carboxamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[6][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
The this compound scaffold is an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The carboxylic acid serves as a versatile handle for amide coupling with a diverse range of amines, allowing for the exploration of the solvent-exposed region of the kinase active site.
Figure 2: Diagram illustrating the key interactions of a pyrazole-based inhibitor with a kinase hinge region.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound derivatives are not extensively published, we can extrapolate from related pyrazole-based kinase inhibitors.[6][10]
-
N-1 Substitution: The N-1 position of the pyrazole ring is often a key point for modification to modulate selectivity and pharmacokinetic properties. Small alkyl groups or aromatic rings can be introduced here.
-
C-5 Substitution: The C-5 position can be substituted to probe a deeper hydrophobic pocket within the ATP-binding site.
-
Amide R-group: The amine coupled to the carboxylic acid is a critical determinant of potency and selectivity. This group extends into the solvent-exposed region and can be tailored to interact with specific residues outside the highly conserved hinge region, thereby achieving selectivity for a particular kinase.
Experimental Workflow for Derivative Synthesis and Evaluation
A typical drug discovery campaign utilizing the this compound scaffold would involve the parallel synthesis of a library of amide derivatives followed by in vitro screening.
Protocol: Amide Library Synthesis
-
Carboxylic Acid Activation: To a solution of this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: Add the desired amine (1.1 eq) to the activated carboxylic acid solution. Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purification: Purify the resulting amide derivatives using preparative reverse-phase HPLC to obtain the final compounds for biological testing.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and the test compound at various concentrations in a kinase buffer. Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Future Directions and Conclusion
The this compound scaffold represents a highly promising, albeit synthetically challenging, starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the fluorine atom offers the potential for improved metabolic stability and target engagement, while the carboxylic acid functionality provides a versatile handle for the exploration of chemical diversity.
Future work in this area should focus on the development of a robust and scalable synthesis for the core scaffold. Furthermore, the generation and screening of diverse libraries of amide derivatives against a panel of kinases will be crucial for identifying potent and selective inhibitors. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation compounds based on this promising scaffold. As our understanding of the subtle yet powerful effects of fluorination continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- F. Hoffmann-La Roche A.-G. (2022). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof (EP4219454A1).
- El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(1), 1-21.
-
Lv, P.-C., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [Link]
-
Fan, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
- BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
-
Herrera, A., et al. (2018). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. Journal of Fluorine Chemistry, 214, 43-51. [Link]
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 324-332. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 786-809. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1835-1853.
-
Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1148-1155. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
-
Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
- Process for the Preparation of Pyrazole Derivatives. (2016).
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 7. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 9. rcsb.org [rcsb.org]
- 10. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Theoretical and Application-Oriented Guide to 4-Fluoro-1H-Pyrazole-3-Carboxylic Acid
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. The strategic introduction of a fluorine atom, as in 4-fluoro-1H-pyrazole-3-carboxylic acid, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other physicochemical properties. This guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic characteristics of this compound, leveraging established computational methodologies to predict its behavior and potential applications in drug discovery and materials science. While direct experimental and theoretical studies on this specific molecule are limited in publicly available literature, this document constructs a robust theoretical profile based on extensive research on analogous pyrazole derivatives.[1][2][3]
Part 1: Computational Chemistry as a Predictive Tool
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the properties of molecular systems.[2][4] By solving the Schrödinger equation for a given molecule, we can accurately predict its geometry, electronic structure, and spectroscopic signatures. This section outlines a validated computational protocol for the theoretical investigation of this compound, based on methodologies successfully applied to similar pyrazole compounds.[1][5]
The Computational Workflow: A Step-by-Step Protocol
A reliable theoretical study of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is typically achieved using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which has shown to provide accurate results for similar heterocyclic systems.[1]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation.[5]
-
Electronic Property Analysis: Key electronic properties are then calculated from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions, and the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.[4][6][7]
-
Spectroscopic Prediction: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing further means for structural confirmation against experimental data.[2]
Caption: A typical computational workflow for the theoretical analysis of this compound.
Part 2: Predicted Molecular Properties
Based on DFT studies of analogous compounds, we can predict the key molecular properties of this compound.
Optimized Geometry and Structural Parameters
The optimized structure of this compound is expected to be largely planar, with the carboxylic acid group potentially showing some out-of-plane torsion. The pyrazole ring will exhibit bond lengths and angles characteristic of an aromatic system. The C-F bond will be a key feature, influencing the electronic distribution within the ring. The crystal structure of the closely related 4-fluoro-1H-pyrazole reveals a planar C₃FN₂ mean-plane, which supports the prediction of a planar pyrazole core in the title compound.[8]
| Parameter | Predicted Value Range | Significance |
| N-N Bond Length | 1.33 - 1.36 Å | Characteristic of the pyrazole ring.[1] |
| C-F Bond Length | 1.34 - 1.37 Å | Influences electronegativity and reactivity. |
| C=O Bond Length | 1.20 - 1.23 Å | Typical for a carboxylic acid. |
| O-H Bond Length | 0.96 - 0.98 Å | Involved in hydrogen bonding. |
Spectroscopic Signatures
The theoretical FT-IR spectrum would be characterized by several key vibrational modes:
-
O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, indicative of the carboxylic acid hydroxyl group, likely involved in hydrogen bonding.[2]
-
N-H Stretch: A sharp to moderately broad peak around 3100-3200 cm⁻¹ from the pyrazole ring.[1]
-
C=O Stretch: A strong absorption band between 1700-1750 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region, characteristic of the carbon-fluorine bond.
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The fluorine atom at the 4-position is expected to significantly influence the chemical shifts of the neighboring protons and carbons through its electron-withdrawing effect.
Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1] For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the carboxylic acid group and the pyrazole ring. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability.[2]
The MEP map visually represents the electrostatic potential on the molecule's surface.[6][7] For this compound, the MEP would likely show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring, indicating sites for nucleophilic attack.
Caption: A conceptual diagram of the predicted Molecular Electrostatic Potential (MEP) for this compound.
Part 3: Applications in Drug Discovery and Development
The structural and electronic features of this compound make it an attractive scaffold for the design of novel therapeutic agents.
Molecular Docking: A Tool for Target Identification
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.[9] Given the prevalence of pyrazole-based compounds as enzyme inhibitors, this compound and its derivatives are promising candidates for docking studies against various targets, such as kinases, cyclooxygenases, and other enzymes implicated in disease.[3]
-
Target Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: The 3D structure of this compound is optimized as described in Part 1.
-
Docking Simulation: A docking algorithm is used to place the ligand into the protein's binding site in various conformations and orientations.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
The insights gained from molecular docking can guide the synthesis of more potent and selective inhibitors. For instance, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the fluorinated pyrazole ring can engage in various hydrophobic and electrostatic interactions.[9]
Conclusion
This technical guide provides a comprehensive theoretical overview of this compound, grounded in established computational methodologies. While direct experimental data on this specific molecule is sparse, the predictive power of modern computational chemistry allows for a detailed characterization of its structural, spectroscopic, and electronic properties. The insights presented herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the rational design of novel molecules based on the this compound scaffold for applications in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. Retrieved from [Link]
-
ResearchGate. (2024, March 25). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential surfaces. Retrieved from [Link]
- Zhu, W., et al. (2022). Rational Design, Synthesis, and Mechanism of (3 S, 4 R)-3-Amino-4-(difluoromethyl) cyclopent-1-ene-1-carboxylic Acid: Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase. Journal of the American Chemical Society, 144(12).
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
De Gruyter. (n.d.). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Retrieved from [Link]
-
ResearchGate. (n.d.). A presentation of all the molecular electrostatic potentials of the molecules. Retrieved from [Link]
-
Physics @ Manasagangotri. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
The Women University Multan. (n.d.). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Fluoro-1H-pyrazole-3-carboxylic Acid in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Novel Building Block
In the landscape of modern drug discovery and agrochemical research, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique stereoelectronic properties often impart enhanced metabolic stability, binding affinity, and bioavailability to parent molecules. Among these, 4-fluoro-1H-pyrazole-3-carboxylic acid stands out as a versatile intermediate. However, its successful application in synthesis and formulation is fundamentally governed by a critical, yet often overlooked, physicochemical parameter: solubility.
This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. Moving beyond a mere compilation of data, this document is designed to equip researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the factors governing its solubility. We will delve into the theoretical underpinnings, present a robust experimental framework for solubility determination, and offer field-proven insights to navigate the challenges associated with this unique molecule. The ultimate goal is to empower scientists to make informed decisions in solvent selection, reaction optimization, and formulation development, thereby accelerating the pace of innovation.
Deconstructing the Molecule: Physicochemical Drivers of Solubility
The solubility of this compound is a complex interplay of its constituent functional groups: the pyrazole ring, the carboxylic acid moiety, and the fluorine substituent. Understanding the contribution of each is paramount to predicting and manipulating its solubility.
-
The Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen). While pyrazole itself exhibits moderate polarity, its derivatives' solubility is highly dependent on the nature of the substituents. Generally, pyrazoles are more soluble in organic solvents like ethanol, methanol, and acetone than in water.[1]
-
The Carboxylic Acid Functionality: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, significantly influencing solubility. It can dimerize through hydrogen bonding, which can reduce solubility in non-polar solvents. Conversely, its ability to interact with polar and protic solvents enhances solubility in such media.
-
The Influence of Fluorine: The strategic placement of a fluorine atom at the 4-position of the pyrazole ring introduces several key effects. Fluorine is the most electronegative element, leading to a significant inductive effect that can alter the acidity of the carboxylic acid and the hydrogen-bonding capabilities of the pyrazole ring.[2][3] This can have a profound, and sometimes counterintuitive, impact on solubility. The introduction of fluorine can increase lipophilicity, potentially favoring solubility in less polar organic solvents.[2]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 4-Fluoro-1H-pyrazole | C3H3FN2 | 86.07 | 38-40 | A simpler, related pyrazole derivative. |
| 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | 162.09 | Not Available | An example of a pyrazole carboxylic acid with different fluorination.[4] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | 176.12 | Not Available | A commercially significant intermediate for fungicides.[5][6] |
The Principle of "Like Dissolves Like": A Guiding Maxim
The adage "like dissolves like" remains a cornerstone of solubility prediction.[7] This principle suggests that a solute will have the highest solubility in a solvent that has a similar polarity. For this compound, its amphiphilic nature, possessing both polar (carboxylic acid, pyrazole N-H) and less polar (C-F, C-H bonds) regions, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors, and are expected to effectively solvate the carboxylic acid and pyrazole N-H groups, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and have significant dipole moments. They are anticipated to be effective solvents, particularly DMF and DMSO, which are known for their high solvating power for a wide range of organic molecules.[8]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the carboxylic acid group, solubility is expected to be limited in these solvents.
A Validated Experimental Protocol for Solubility Determination
Given the absence of extensive published data, a robust and reproducible experimental protocol is essential for determining the solubility of this compound. The following isothermal shake-flask method is a gold-standard approach.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed glass tubes
-
Constant temperature incubator shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution process reaches equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute a known aliquot of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units (e.g., mg/mL, mol/L). The following formula can be used to calculate solubility in mg/mL:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor x Volume of filtered solution (mL)) / Initial volume of supernatant (mL)
-
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Predictive Approaches and Future Directions
While experimental determination remains the most accurate method, computational models can provide valuable initial estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict the solubility of novel compounds.[9][10][11][12][13] These models utilize molecular descriptors to correlate the chemical structure with solubility. For this compound, descriptors such as calculated logP, polar surface area, and hydrogen bond donor/acceptor counts would be critical inputs for such predictive models.
Future research should focus on generating a comprehensive experimental dataset for the solubility of this compound in a diverse range of organic solvents at various temperatures. This data will not only be invaluable for process chemists and formulation scientists but will also serve as a crucial training set for the development of more accurate predictive models for this important class of compounds.
Conclusion: A Framework for Informed Application
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in chemical synthesis and pharmaceutical development. While specific quantitative data is sparse, a thorough understanding of its molecular structure and the principles of solubility provides a strong foundation for rational solvent selection. The detailed experimental protocol provided in this guide offers a reliable and validated method for generating the necessary data in-house. By combining theoretical knowledge with rigorous experimental practice, researchers can confidently navigate the challenges of working with this promising fluorinated building block, unlocking its full potential in the creation of novel and impactful molecules.
References
- Solubility of Things. Pyrazole.
- National Center for Biotechnology Information. (2019).
- ResearchGate. Solubility studies of the synthesized compounds in different solvents.
- National Center for Biotechnology Information. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
- arXiv. (2021).
- arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
- BenchChem.
- Sigma-Aldrich. 4-Fluoro-1H-pyrazole 95 35277-02-2.
- PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.
- BLD Pharm. This compound.
- IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
- PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- PubChem. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-(trifluoromethyl)-, ethyl ester.
- National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- AERU. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410).
- BenchChem.
- UNT Digital Library. (2025).
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- OSTI.GOV. (1991).
- Request PDF. (2025).
- Chem-Impex. 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.
- BLD Pharm. 4-Fluoro-1H-pyrazole.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 12. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 13. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]
An In-depth Technical Guide to the Stability and Storage of 4-fluoro-1H-pyrazole-3-carboxylic acid
Introduction: The Pivotal Role of 4-fluoro-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery
This compound is a key heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural combination of a pyrazole core, a carboxylic acid functional group, and a fluorine substituent imparts desirable physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutics and agrochemicals. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, while the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1]
The integrity of this crucial starting material is paramount to the success of any synthetic endeavor and the quality of the final product. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, based on established chemical principles and data from related molecular structures. We will delve into the potential degradation pathways, recommend best practices for handling and storage, and provide a detailed protocol for conducting stability-indicating studies.
Chemical Stability Profile: Understanding Potential Degradation Pathways
While specific kinetic studies on this compound are not extensively documented in publicly available literature, its chemical stability can be expertly inferred from the known reactivity of its constituent functional groups: the pyrazole ring, the carboxylic acid, and the carbon-fluorine bond. Generally, N-heteroaromatic compounds are known for their stability.[2]
Based on this structural analysis, the primary potential degradation pathways for this compound are thermal decarboxylation, and to a lesser extent, photolytic degradation and hydrolysis under extreme pH conditions.
Caption: Proposed degradation pathways for this compound.
Thermal Degradation: The Primary Concern of Decarboxylation
The most probable degradation pathway for this compound upon exposure to elevated temperatures is decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 4-fluoro-1H-pyrazole. While specific data for the title compound is unavailable, studies on related pyrazole carboxylic acids have demonstrated this transformation, sometimes facilitated by metal catalysts or under harsh thermal conditions.[2] For instance, the decomposition of some pyrazole derivatives has been observed to begin at temperatures around 133-184°C.[3] The thermal stability of azo pyrazole carboxylic acid derivatives has been noted at temperatures between 212-260°C.[4]
Hydrolytic Stability: Generally Robust with Exceptions
The pyrazole ring is generally stable to hydrolysis. However, under extreme acidic or basic conditions, forced hydrolysis could potentially lead to ring-opening, although this is considered a less likely degradation pathway under normal storage and handling. It is important to note that derivatives of pyrazole carboxylic acids, such as esters, have been shown to be susceptible to hydrolysis. Therefore, care should be taken to avoid reaction conditions that could inadvertently lead to the formation of less stable derivatives.
Photostability: A Point of Consideration
Fluorinated aromatic and heteroaromatic compounds can undergo photolytic degradation upon exposure to ultraviolet or visible light. While some pyrazole derivatives have been reported to exhibit good photostability, it is a critical parameter to assess for any new compound.[2] The C-F bond is generally strong, but photochemical reactions can sometimes induce its cleavage. Therefore, protection from light is a prudent measure for long-term storage.
Recommended Storage and Handling: Preserving Integrity
To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on the chemical properties of the compound and general best practices for fine chemicals. For related compounds like pyrazole-3-carboxylic acid, storage at 2-8°C is recommended.[5]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize the risk of thermal degradation, primarily decarboxylation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation, although less likely to be a primary pathway. |
| Light | Store in an amber or opaque container, protected from light. | To prevent potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry location. | To prevent the ingress of moisture which could potentially facilitate hydrolytic degradation under certain conditions. |
| Container | Chemically inert glass or other compatible material. | To avoid any reaction between the compound and the container surface. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Experimental Protocol: A Framework for Stability-Indicating Studies
To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The following protocol is a comprehensive framework that can be adapted based on available analytical instrumentation and specific regulatory requirements.[6]
Caption: A typical workflow for a forced degradation study.
Materials and Reagents
-
This compound (of known purity)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution, analytical grade
-
Suitable buffer solutions for pH control
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradation products
-
Photostability chamber
-
Oven for thermal stress studies
-
pH meter
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Forced Degradation Conditions
a. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
b. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
c. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
d. Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 80°C. Withdraw samples at specified time points and prepare solutions for analysis.
-
Solution State: Incubate an aliquot of the stock solution in an oven at 80°C. Withdraw samples at appropriate time intervals.
e. Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
Analytical Methodology
-
HPLC Analysis: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column is a good starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or ammonium acetate) should be optimized to achieve good resolution. The UV detection wavelength should be selected based on the UV spectrum of this compound.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.
-
Identification of Degradation Products: Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. For definitive structural elucidation, isolation of the degradation products (e.g., by preparative HPLC) followed by NMR spectroscopy may be necessary.
Conclusion: Ensuring Quality and Reliability
A thorough understanding of the stability and optimal storage conditions of this compound is fundamental for its effective use in research and development. While this compound is expected to be relatively stable under recommended conditions, this guide highlights potential degradation pathways, with thermal decarboxylation being the most probable. By adhering to the recommended storage and handling procedures, and by employing rigorous stability-indicating analytical methods, researchers can ensure the integrity of this valuable building block, thereby safeguarding the quality and reliability of their scientific outcomes. The provided experimental protocol for forced degradation studies offers a robust framework for generating critical stability data, which is essential for both internal quality control and regulatory compliance.
References
-
Chem-Impex. Pyrazole-3-carboxylic acid. [Link]
-
MDPI. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
-
MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
ResearchGate. Stability of 4,4,-difluoro-4-methyl-3,5-diphenyl-4H-pyrazole (DFP) and... [Link]
-
ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]
-
PMC. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Synform. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
Sources
- 1. pjoes.com [pjoes.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Methodological & Application
Synthesis of 4-fluoro-1H-pyrazole-3-carboxylic acid: An Application Protocol
Abstract
This document provides a comprehensive, three-step experimental protocol for the synthesis of 4-fluoro-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthetic strategy is predicated on the initial electrophilic fluorination of a β-ketoester, followed by a classical Knorr pyrazole synthesis, and concluding with ester hydrolysis. This "building block" approach is employed due to the inherent difficulty of direct, late-stage fluorination of the pyrazole-3-carboxylic acid scaffold, which is deactivated towards electrophilic attack. This guide offers a detailed methodology, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.
Introduction and Scientific Rationale
Fluorine-containing heterocyclic compounds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate for a variety of bioactive molecules.
The synthesis of this target molecule presents a strategic challenge. Direct electrophilic fluorination of the pre-formed 1H-pyrazole-3-carboxylic acid ring is generally inefficient. The electron-withdrawing nature of the carboxylic acid group at the C3 position deactivates the pyrazole ring, making it less susceptible to attack by electrophilic fluorinating agents like Selectfluor™.
Therefore, a more robust and reliable strategy involves constructing the fluorinated pyrazole ring from an acyclic, fluorinated precursor. The protocol detailed herein follows this superior three-step pathway:
-
α-Fluorination of a β-Ketoester: Synthesis of ethyl 2-fluoro-3-oxobutanoate via electrophilic fluorination of the readily available ethyl acetoacetate.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the fluorinated β-ketoester with hydrazine to regioselectively form the ethyl 4-fluoro-1H-pyrazole-3-carboxylate.
-
Saponification: Hydrolysis of the resulting ethyl ester to yield the final this compound.
This application note provides a self-validating system, explaining the causality behind each experimental choice and grounding the protocol in established chemical principles.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. The process begins with the fluorination of a commercially available starting material, proceeds through the key ring-forming reaction, and concludes with the final hydrolysis step.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme care.
Step 1: Synthesis of Ethyl 2-fluoro-3-oxobutanoate
This step involves the direct α-fluorination of a β-ketoester using a stable, electrophilic fluorine source.
Mechanism Insight: The reaction proceeds via the enol or enolate form of ethyl acetoacetate, which acts as a carbon-centered nucleophile. It attacks the electrophilic fluorine atom of Selectfluor™ (F-TEDA-BF₄) in a process best described as a polar two-electron transfer.[1] The choice of an aprotic solvent like acetonitrile prevents competition from solvent as a nucleophile.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Ethyl acetoacetate | 130.14 | 6.51 g (6.25 mL) | 50.0 | 1.0 |
| Selectfluor™ | 354.26 | 19.5 g | 55.0 | 1.1 |
| Acetonitrile (anhydrous) | 41.05 | 250 mL | - | - |
| Deionized Water | 18.02 | 200 mL | - | - |
| Ethyl Acetate | 88.11 | 3 x 150 mL | - | - |
| Brine (saturated NaCl) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~20 g | - | - |
Procedure:
-
To a 500 mL dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl acetoacetate (1.0 equiv, 50.0 mmol).
-
Add anhydrous acetonitrile (250 mL) and stir until the substrate is fully dissolved.
-
To this stirring solution, add Selectfluor™ (1.1 equiv, 55.0 mmol) in one portion at room temperature.[2]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material will have a different Rf value than the fluorinated product.
-
Upon completion, quench the reaction by slowly adding deionized water (200 mL).
-
Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford ethyl 2-fluoro-3-oxobutanoate as a colorless oil. The expected yield is typically in the range of 60-75%.
Step 2: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
This is the key ring-forming step, utilizing the well-established Knorr pyrazole synthesis.[3][4]
Mechanism Insight: The reaction is a cyclocondensation. The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to a cyclized intermediate which then eliminates two molecules of water and one molecule of ethanol to form the aromatic pyrazole ring. This specific reaction sequence favors the formation of the 3-carboxylate isomer over the 5-carboxylate isomer.[5][6]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Ethyl 2-fluoro-3-oxobutanoate | 148.13 | 4.44 g | 30.0 | 1.0 |
| Hydrazine hydrate (~64% soln) | 50.06 | 1.56 mL (~1.6 g) | ~33.0 | 1.1 |
| Ethanol (200 proof) | 46.07 | 100 mL | - | - |
| Glacial Acetic Acid | 60.05 | 0.5 mL (catalytic) | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-fluoro-3-oxobutanoate (1.0 equiv, 30.0 mmol) in ethanol (100 mL).
-
To the stirred solution, add hydrazine hydrate (1.1 equiv, ~33.0 mmol) dropwise via syringe.[7] An exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).[8]
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting residue will contain the crude product.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 4-fluoro-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by column chromatography. Expected yield is typically >80%.
Step 3: Synthesis of this compound
The final step is a standard saponification to convert the ethyl ester into the desired carboxylic acid.
Mechanism Insight: This reaction is a base-mediated hydrolysis (saponification) of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the final carboxylic acid product.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | 158.13 | 3.95 g | 25.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 g | 37.5 | 1.5 |
| Deionized Water | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (6 M HCl) | 36.46 | As needed (~7 mL) | - | - |
Procedure:
-
Place the crude or purified ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 equiv, 25.0 mmol) into a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (1.5 equiv, 37.5 mmol) in deionized water (50 mL) and add it to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) with stirring for 2-3 hours.[9] The reaction can be monitored by TLC by observing the disappearance of the starting ester.
-
After cooling the reaction mixture to room temperature in an ice bath, slowly acidify the solution to pH 2-3 by the dropwise addition of 6 M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight. The expected yield is typically >90%.
-
The purity of the final product can be verified by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
-
Bryn Mawr College. Electrophilic Fluorination. Course Material. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. Topic Page. [Link]
-
Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor in Aqueous Media. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]
-
Name Reactions in Organic Synthesis. Knorr Pyrazole Synthesis. [Link]
-
Danheiser, R. L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11621-11625. [Link]
-
Organic Syntheses. (2019). Procedure for Hydrazone Formation. Org. Synth. 2019, 96, 342-358. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Name Reaction Guide. [Link]
-
ResearchGate. Synthesis of 1,3,4-oxadiazole-2-thiole from hydrazine hydrate. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
El-Remaily, M. A. A. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1831-1843. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selectfluor™ [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Ke… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] Among fluorinated heterocycles, the 4-fluoro-1H-pyrazole-3-carboxylic acid core represents a particularly valuable building block. This scaffold is present in a variety of biologically active compounds, and its derivatives are actively explored for the development of new therapeutic agents and agrochemicals.[4]
This document provides a detailed guide to the synthesis of this compound and its derivatives, offering both established protocols and conceptual strategies. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategies: A Dual Approach
Two primary strategies can be envisioned for the synthesis of the target scaffold: de novo construction of the fluorinated pyrazole ring and late-stage fluorination of a pre-existing pyrazole core.
Strategy 1: De Novo Ring Construction via Cyclocondensation
This is the most common and generally more regioselective approach for the synthesis of substituted pyrazoles.[5] The core principle involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. To obtain the desired this compound, a fluorinated 1,3-dicarbonyl synthon is required. A key precursor for this strategy is ethyl 2-fluoro-3-oxobutanoate .[1][6]
The general workflow for this strategy is outlined below:
Caption: Workflow for the de novo synthesis of this compound derivatives.
The cyclocondensation reaction between ethyl 2-fluoro-3-oxobutanoate and hydrazine hydrate is expected to proceed with good regioselectivity to yield the desired ethyl 4-fluoro-1H-pyrazole-3-carboxylate. The subsequent hydrolysis of the ester provides the target carboxylic acid, which can then be converted to a variety of derivatives, such as amides, through standard coupling procedures.
Strategy 2: Late-Stage C-H Fluorination (A Conceptual Approach)
An alternative, though potentially less selective, approach involves the direct fluorination of a pre-formed pyrazole-3-carboxylic acid ester at the C-4 position. This strategy is attractive as it allows for the late-stage introduction of fluorine into a more complex molecule. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for the direct fluorination of pyrazole rings.[2]
A conceptual workflow for this strategy is as follows:
Caption: Conceptual workflow for the late-stage fluorination approach.
The primary challenge in this approach is controlling the regioselectivity of the fluorination, as reaction at other positions on the pyrazole ring or N-fluorination can occur. The electronic nature of the substituents on the pyrazole ring will significantly influence the outcome of the reaction. For pyrazole systems, electrophilic attack generally favors the 4-position.[2]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its derivatives based on the de novo construction strategy.
Protocol 1: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
This protocol describes the cyclocondensation of ethyl 2-fluoro-3-oxobutanoate with hydrazine hydrate.
Materials:
-
Ethyl 2-fluoro-3-oxobutanoate (CAS: 1522-41-4)
-
Hydrazine hydrate (CAS: 10217-52-4)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exotherm may be observed. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add water and ethyl acetate. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-fluoro-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of 4-Fluoro-N-aryl/alkyl-1H-pyrazole-3-carboxamide Derivatives
This protocol outlines the amidation of the carboxylic acid with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.1-1.3 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0-1.2 eq), followed by the coupling agent (HATU or EDCI, 1.1-1.3 eq) and the base (DIPEA, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-fluoro-1H-pyrazole-3-carboxamide derivative.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical analytical data for the synthesized compounds.
| Compound Name | Molecular Formula | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (indicative) |
| Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | C₆H₇FN₂O₂ | 159.05 | ~8.0-8.5 (s, 1H, pyrazole-H5), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃), NH proton may be broad or not observed. |
| This compound | C₄H₃FN₂O₂ | 131.02 | ~8.0-8.5 (s, 1H, pyrazole-H5), COOH and NH protons are typically broad singlets. |
| 4-Fluoro-N-phenyl-1H-pyrazole-3-carboxamide | C₁₀H₈FN₃O | 206.07 | ~8.0-8.5 (s, 1H, pyrazole-H5), aromatic protons (m), NH protons are typically broad singlets. |
References
-
Hacıalioğlu, E. et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. GUFBED, 9(4), 645-654. Available at: [Link]
-
ChemBK. ETHYL-2-FLUORO-3-OXOBUTANOATE. Available at: [Link]
-
Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Tetrahedron Letters, 55(47), 6485-6487. Available at: [Link]
- Google Patents. (2023). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. EP4219454A1.
- Chambers, R. D., & Sandford, G. (2014). Synthesis of 4,4-difluoro-1H-pyrazole derivatives. Tetrahedron Letters, 55(47), 6485-6487.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Journal of Medicinal Chemistry, 63(15), 8456–8473. Available at: [Link]
- Herrera, A., et al. (2018). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. Journal of Fluorine Chemistry, 215, 59-67.
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
- Shaikh, A. A., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1284-1291.
-
Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2586–2639. Available at: [Link]
- Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
- Zarenezhad, E., & Gholizadeh, M. (2018). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 25(3), 1461-1468.
-
Cee, V. J., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. Available at: [Link]
-
ChemSynthesis. ethyl 2-fluoro-3-oxobutanoate. Available at: [Link]
-
ResearchGate. (2018). Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]
- Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2586-2639.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. chembk.com [chembk.com]
The Strategic Deployment of 4-Fluoro-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of Fluorinated Pyrazoles in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] When this strategic fluorination is combined with privileged heterocyclic scaffolds like pyrazole, the resulting building blocks become invaluable assets in the quest for novel therapeutics.
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a prominent feature in a multitude of approved drugs, lauded for their metabolic stability and versatile biological activities.[2] The pyrazole nucleus serves as a rigid scaffold that can be readily functionalized to present pharmacophoric elements in a defined spatial orientation. The combination of a fluorine atom and a pyrazole carboxylic acid moiety, as seen in 4-fluoro-1H-pyrazole-3-carboxylic acid , creates a building block with exceptional potential. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the N-H of the pyrazole ring, potentially enhancing interactions with target proteins. This guide provides a detailed exploration of the applications and experimental protocols for utilizing this compound as a strategic building block in drug discovery, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a medicinal chemistry campaign. The following table summarizes key computed and available data for this compound (CAS 881668-91-3).
| Property | Value | Source |
| Molecular Formula | C₄H₃FN₂O₂ | [3] |
| Molecular Weight | 130.08 g/mol | [3] |
| Monoisotopic Mass | 130.01785 Da | [3] |
| XlogP (predicted) | 0.2 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | General knowledge |
Synthetic Protocols: From Precursor to Carboxamide
The following protocols provide a logical and experimentally grounded approach for the synthesis of this compound and its subsequent elaboration into a key carboxamide intermediate.
Protocol 1: Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in a single literature procedure, a plausible and efficient route can be constructed from established methodologies for the synthesis of 4-fluoro-1H-pyrazole and subsequent carboxylation. This protocol is presented as a logical sequence of established chemical transformations.
Workflow for the Synthesis of this compound
Sources
Application Notes & Protocols: The Strategic Incorporation of 4-Fluoro-1H-pyrazole-3-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors due to its synthetic tractability and versatile bioisosteric properties.[2][3] This application note delves into the strategic use of a specific, functionalized pyrazole, 4-fluoro-1H-pyrazole-3-carboxylic acid , as a key building block in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its impact on the pharmacological properties of the resulting inhibitors.
The introduction of a fluorine atom at the 4-position of the pyrazole ring is not a trivial modification. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding interactions with the target protein. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle for amide bond formation, a common linkage in kinase inhibitors, allowing for the introduction of various diversity elements to probe the ATP-binding site.[4][5]
This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors. We will provide both the "how" and the "why," grounding our protocols in the principles of medicinal chemistry and process development.
The Rationale: Why this compound?
The strategic incorporation of the this compound moiety into a kinase inhibitor scaffold is driven by several key considerations:
-
Modulation of Physicochemical Properties: The fluorine atom can significantly lower the pKa of the pyrazole N-H, potentially influencing its hydrogen bonding capabilities within the kinase hinge region. Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the ATP-binding pocket. In some cases, fluorine can act as a hydrogen bond acceptor.
-
Vectorial Exploration of Chemical Space: The carboxylic acid provides a reactive handle for amide coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of amine-containing fragments.[5] This is a cornerstone of lead optimization in drug discovery.
-
Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere for other aromatic or heteroaromatic systems, offering a unique combination of steric and electronic properties.[6] The carboxylic acid can also be replaced by other acidic bioisosteres like tetrazoles to fine-tune properties such as oral bioavailability.[7][8][9]
Synthetic Pathways to this compound and its Derivatives
The synthesis of substituted pyrazoles is a well-established field of organic chemistry. For the specific case of 4-fluoro-1H-pyrazole, a common route involves the cyclization of a fluorinated precursor.[10][11] A general synthetic workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below.
Caption: General synthetic workflow for kinase inhibitors.
Detailed Protocol: Synthesis of a Pyrazole-Based Kinase Inhibitor Intermediate
This protocol outlines the synthesis of a key intermediate, an amide derived from this compound and a representative amine. This intermediate can then be further elaborated to a final kinase inhibitor.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., 4-methoxyaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (3.0 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. The addition of the coupling agent often results in a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine. This removes unreacted acid and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
Visualization of a Kinase Inhibition Pathway
The pyrazole scaffold is a key component in many kinase inhibitors that target various signaling pathways implicated in cancer.[2] For instance, inhibitors of the PI3K/Akt pathway, which is frequently hyperactivated in cancer, have been developed using pyrazole-based compounds.
Caption: Simplified PI3K/Akt signaling pathway.
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on the this compound scaffold. This data is for illustrative purposes to demonstrate how systematic modifications can impact inhibitory activity.
| Compound ID | R Group (at Amide) | Kinase IC50 (nM) | Rationale for Modification |
| 1a | -Phenyl | 500 | Initial hit, provides a baseline for potency. |
| 1b | -4-Methoxyphenyl | 250 | Addition of an electron-donating group to explore electronic effects. |
| 1c | -4-Chlorophenyl | 150 | Introduction of an electron-withdrawing group to probe halogen bonding. |
| 1d | -4-(Trifluoromethyl)phenyl | 75 | Strong electron-withdrawing group to maximize electronic effects. |
| 1e | -Pyridin-4-yl | 100 | Introduction of a basic nitrogen for potential salt bridge formation. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties, conferred by the fluorine atom, combined with the synthetic flexibility of the carboxylic acid handle, provide medicinal chemists with a powerful tool to modulate the pharmacological properties of their compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery, facilitating the rational design and efficient synthesis of the next generation of targeted therapies.
References
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5712–5719. [Link]
-
Blake, D., Proctor, J. L., Bogle, G., Brown, M. F., Cook, A., Davies, R., ... & Jones, C. D. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 13(5), 843–849. [Link]
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., Shieh, H. S., Pawlitz, J. L., Williams, J. M., ... & Devraj, R. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-5719. [Link]
-
Kucuksayan, E., & Ozbil, M. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Pharmaceuticals, 14(7), 684. [Link]
-
Wang, Z., Wu, H., Wang, J., & Lin, C. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1238–1249. [Link]
-
ResearchGate. (n.d.). Possible synthetic routes leading to pyrazoles 12. [Link]
-
Zhu, J., Huang, S., Chen, C. S., & Lee, R. J. (2004). From the Cyclooxygenase-2 Inhibitor Celecoxib to a Novel Class of 3-Phosphoinositide-Dependent Protein Kinase-1 Inhibitors. Molecular Pharmacology, 66(2), 263-273. [Link]
-
Cimpean, A., & Tigu, A. B. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11527. [Link]
-
El-Damasy, D. A., & El-Sayed, M. A. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Sikdar, A., & Singh, P. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
-
ResearchGate. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. [Link]
-
ResearchGate. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Wang, Z., Wu, H., Wang, J., & Lin, C. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Van den Heuvel, D., Scheib, H., Leysen, S., de Witte, W., de V σύμφωνα, J., Megens, H., ... & Bertran, A. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(4), 464–470. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
Norman, R. A. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 57(11), 4383–4400. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. [Link]
-
Gosh, R., Al-Ghanim, K. A., Al-Misned, F., El-Sayed, M., & El-Aziz, A. (2009). Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. Cancer Biology & Therapy, 8(19), 1845-1853. [Link]
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Wang, Y., Zhang, H., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Geng, M. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(17), 7879–7893. [Link]
-
El-Damasy, D. A., & El-Sayed, M. A. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
American Association for Cancer Research. (2007). Celecoxib-induced growth inhibiton in SW480 colon cancer cells is associated with activation of protein kinase G. Molecular Cancer Therapeutics, 6(11_Supplement), C255-C255. [Link]
- Google Patents. (n.d.). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
-
Graham, T. H., Healy, D. R., & Sinz, C. J. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1973–1977. [Link]
-
Wang, Y., Zhang, H., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Geng, M. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(10), 2465. [Link]
-
Penning, T. D., Gfesser, G. A., & Talley, J. J. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(16), 5098–5103. [Link]
-
Cimpean, A., & Tigu, A. B. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(14), 11527. [Link]
-
As-Salt, G. M., & Green, A. D. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 466–470. [Link]
-
Nielsen, T. E., & Givskov, M. (2011). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 2(7), 611-615. [Link]
-
European Patent Office. (n.d.). Pyrazole-amine compounds useful as kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). [Link]
- Google Patents. (n.d.). 4-(2,6-dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide acid addition salts as kinase inhibitors.
-
Löffler, R., & Schilling, K. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115160. [Link]
- Google Patents. (n.d.). Pyrazole compounds useful as protein kinase inhibitors.
-
El-Damasy, D. A., & El-Sayed, M. A. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]
Sources
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. drughunter.com [drughunter.com]
- 10. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 11. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 4-Fluoro-1H-pyrazole-3-carboxylic Acid as a Scaffold for Novel Agrochemicals
Abstract: This technical guide provides an in-depth exploration of 4-fluoro-1H-pyrazole-3-carboxylic acid, a pivotal heterocyclic building block in the design and synthesis of modern agrochemicals. We delve into the core applications of this scaffold, focusing on its role as a precursor to the potent class of pyrazole carboxamide fungicides. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in the management of fungal plant pathogens. This document furnishes researchers, chemists, and plant scientists with the foundational scientific principles, detailed synthetic protocols, and robust bio-efficacy evaluation methodologies required to leverage this versatile chemical scaffold.
Section 1: The Scientific Foundation - Mechanism of Action
The primary application of the this compound scaffold in agrochemicals is in the development of fungicides that target fungal respiration. Pyrazole carboxamide fungicides, derived from this core, are renowned for their highly specific and effective mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme.[1]
1.1. The Role of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. Simultaneously, in the ETC, it transfers electrons from succinate to ubiquinone (coenzyme Q). This electron transfer is essential for the production of adenosine triphosphate (ATP), the cell's primary energy currency.
1.2. Inhibition by Pyrazole Carboxamides
Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme.[1] This binding event physically blocks the transfer of electrons from succinate to ubiquinone, effectively halting the respiratory process at Complex II. The consequences for the fungal cell are catastrophic and multifaceted:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, starving the fungus of the energy required for growth, spore germination, and infection.[1]
-
Accumulation of Reactive Oxygen Species (ROS): The disruption of normal electron flow can lead to the generation of highly damaging reactive oxygen species (ROS), which cause oxidative stress and damage to vital cellular components like lipids, proteins, and DNA.[1]
-
Disruption of Cellular Metabolism: By inhibiting a key step in the TCA cycle, these fungicides disrupt the central metabolic hub of the cell, further crippling the pathogen.[1]
This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death, making SDHIs a highly effective class of fungicides.[3][4]
Caption: Mechanism of Action for SDHI Fungicides.
Section 2: Synthetic Applications - From Acid to Active Ingredient
This compound serves as the "acid" half of the final amide-containing fungicide. The synthetic strategy hinges on converting this carboxylic acid into a more reactive form, typically an acid chloride, which can then be coupled with a carefully selected amine moiety.[5][6] This amine component is critical as it significantly influences the final compound's spectrum of activity, systemic properties, and binding affinity to the target SDH enzyme.
While numerous commercial fungicides like Fluxapyroxad and Bixafen use the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the fundamental synthetic logic is directly applicable.[7][8][9]
Protocol 1: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This protocol outlines a two-step synthesis of a model fungicide, N-(3',4',5'-trifluorobiphenyl-2-yl)-4-fluoro-1H-pyrazole-3-carboxamide, using this compound as the starting material.
Step 1: Synthesis of 4-fluoro-1H-pyrazole-3-carbonyl chloride
-
Causality: The carboxylic acid is not sufficiently electrophilic to react directly with the amine. Conversion to an acid chloride using thionyl chloride (SOCl₂) creates a highly reactive acylating agent, facilitating the subsequent amide bond formation. A catalytic amount of dimethylformamide (DMF) is often used to accelerate this transformation via the Vilsmeier-Haack mechanism.
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-fluoro-1H-pyrazole-3-carbonyl chloride is typically a yellow oil or solid and is used in the next step without further purification due to its moisture sensitivity.
-
Step 2: Amide Coupling to Synthesize the Final Product
-
Causality: This is a nucleophilic acyl substitution reaction. The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Procedure:
-
In a separate dry flask, dissolve the amine moiety, 3',4',5'-trifluorobiphenyl-2-amine (1.0 eq), and triethylamine (1.2 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-fluoro-1H-pyrazole-3-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent.
-
Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide.
-
Caption: General Synthetic Workflow for Pyrazole Carboxamides.
Section 3: Biological Efficacy Evaluation
Once a novel compound is synthesized, its biological activity must be quantified. In vitro assays are the first step, providing a rapid and cost-effective method to determine the intrinsic potency of the compound against target pathogens.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Multi-well Plate Assay)
This protocol is designed to determine the EC₅₀ (Effective Concentration inhibiting 50% of growth) of a test compound against a fungal pathogen like Botrytis cinerea or Alternaria solani.[10][11] The method is self-validating through the inclusion of multiple controls.
-
Materials:
-
96-well microtiter plates
-
Test compound and a reference fungicide (e.g., Boscalid)
-
Fungal culture grown on Potato Dextrose Agar (PDA)
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and the reference fungicide in DMSO.
-
Serial Dilution: In the first column of a 96-well plate, perform a serial dilution of the stock solution in PDB to achieve a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL). Ensure the final DMSO concentration is consistent across all wells (≤1%).
-
Control Wells:
-
Untreated Control: Wells containing only PDB and the fungal inoculum (represents 100% growth).
-
Solvent Control: Wells containing PDB, fungal inoculum, and the same concentration of DMSO used in the test wells (to ensure the solvent has no antifungal effect).
-
Media Blank: Wells containing only PDB (for background absorbance correction).
-
-
Inoculum Preparation: Flood a mature fungal culture plate with sterile water and gently scrape the surface to release spores. Filter the suspension and adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Inoculation: Add the fungal spore suspension to all wells except the media blank.
-
Incubation: Cover the plate and incubate at 25 °C for 48-72 hours, or until robust growth is observed in the untreated control wells.
-
Data Collection: Measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
Data Analysis:
-
Correct the OD readings by subtracting the media blank OD.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Plot the percent inhibition against the log of the compound concentration and use a non-linear regression (dose-response) analysis to calculate the EC₅₀ value.[10]
-
-
Caption: Workflow for In Vitro Fungicide Efficacy Testing.
Quantitative Efficacy Data (Illustrative)
The following table presents hypothetical, yet representative, efficacy data for our model compound compared to the commercial SDHI fungicide, Boscalid.
| Fungal Pathogen | Host Plant | Disease | Hypothetical Compound EC₅₀ (µg/mL) | Boscalid EC₅₀ (µg/mL) |
| Botrytis cinerea | Grape, Strawberry | Grey Mold | 0.45 | 0.82 |
| Alternaria solani | Tomato, Potato | Early Blight | 0.21 | 0.35 |
| Sclerotinia sclerotiorum | Soybean, Canola | White Mold | 0.78 | 1.10 |
| Rhizoctonia solani | Rice, Turfgrass | Sheath Blight | 1.50 | 2.20 |
Section 4: Field-Proven Insights & Resistance Management
While potent in vitro activity is a prerequisite, the ultimate success of an agrochemical is determined by its performance under real-world field conditions. This involves considerations of formulation, plant uptake and translocation, and environmental stability.[12]
A critical aspect for the sustainable use of SDHI fungicides is proactive resistance management.[2] Due to their specific, single-site mode of action, there is a medium to high risk of fungal populations developing resistance through mutations in the sdh genes.[13]
4.1. FRAC Guidelines
The Fungicide Resistance Action Committee (FRAC) classifies all SDHI fungicides under FRAC Code 7 .[13] This signifies that they share the same mode of action and are subject to cross-resistance. Therefore, resistance management strategies must apply to the entire group.
4.2. Core Resistance Management Strategies:
-
Preventative Application: Apply SDHI fungicides before or in the very early stages of disease development for optimal performance.[13]
-
Mixtures: Whenever possible, apply SDHIs in a pre-mixture with an effective fungicide from a different FRAC group. This multi-pronged attack makes it significantly harder for resistance to develop.
-
Alternation: If using a solo SDHI product, strictly alternate its application with fungicides from different FRAC groups.
-
Limit Applications: Adhere to label recommendations regarding the maximum number of SDHI applications per crop per season (typically no more than 50% of the total fungicide program).[13]
Conclusion
This compound stands out as a highly valuable and versatile scaffold for the development of next-generation agrochemicals. Its utility as a core component of pyrazole carboxamide fungicides places it at the forefront of research into novel SDH inhibitors. By understanding the fundamental mechanism of action, mastering the synthetic pathways, and employing rigorous biological evaluation protocols, researchers can effectively harness the potential of this molecule to create innovative and sustainable solutions for global crop protection challenges.
References
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available from: [Link]
-
Microbe Investigations. Efficacy Testing of Pesticides Against Fungal Pathogens. Available from: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. Available from: [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available from: [Link]
-
Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Government of Canada. Available from: [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available from: [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. Available from: [Link]
-
(PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available from: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH. Available from: [Link]
-
Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. Available from: [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]
-
Fluxapyroxad. PubChem - NIH. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect. Available from: [Link]
-
The effects of SDHI fungicides on the respiration rate of mycelia of S. sclerotiorum. Semantic Scholar. Available from: [Link]
- CN108610290B - Preparation method of fluxapyroxad. Google Patents.
- EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. NIH. Available from: [Link]
-
SDHI fungicides and turfgrass disease control: An overview. UGA Extension. Available from: [Link]
- CN103333113B - The preparation and application study of fluxapyroxad like derivatives. Google Patents.
-
3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. PubChem. Available from: [Link]
-
SDHI Fungicides. FRAC. Available from: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available from: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. SDHI Fungicides | FRAC [frac.info]
Application Notes and Protocols for the Amidation of 4-fluoro-1H-pyrazole-3-carboxylic acid
Introduction: The Strategic Importance of 4-fluoro-1H-pyrazole-3-carboxamides
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a fluorine atom, as in 4-fluoro-1H-pyrazole-3-carboxylic acid, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing drug-like characteristics.[3] Consequently, the efficient and reliable formation of amide bonds from this fluorinated building block is of paramount importance for the synthesis of novel drug candidates.[4]
This guide provides a comprehensive overview of the amidation of this compound, offering detailed, field-proven protocols and the underlying chemical principles. We will delve into two of the most robust and widely employed coupling methodologies: the carbodiimide-based approach using EDC and HOBt, and the highly efficient uronium salt-based method with HATU.
Mechanistic Underpinnings: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow and requires high temperatures, often leading to undesirable side reactions.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is the fundamental role of coupling reagents.
The EDC/HOBt Pathway
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange to an unreactive N-acylurea. To circumvent this, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to yield the desired amide.[6] This two-step process also mitigates the risk of racemization if the amine or carboxylic acid contains a chiral center.[8]
The HATU Advantage
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent that offers high efficiency, especially for sterically hindered or electron-deficient substrates.[7] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The 7-azabenzotriazole leaving group is more reactive than HOBt, leading to faster reaction times and often higher yields.
Experimental Protocols
The following protocols are designed as a robust starting point for the amidation of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine substrates.
Protocol 1: EDC/HOBt Mediated Amidation
This method is a reliable and cost-effective choice for a wide range of amines. The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial for challenging couplings involving electron-deficient carboxylic acids.[6][9]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Suggested Equivalents |
| This compound | 130.08 | 1.0 |
| Amine | Varies | 1.1 - 1.2 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 - 1.5 |
| DIPEA or Triethylamine (TEA) | 129.24 / 101.19 | 2.0 - 3.0 |
| Anhydrous DMF or DCM | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Add DIPEA or TEA (2.5 equiv.) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (twice), saturated aqueous NaHCO₃ (twice), and brine (once).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure amide.
Protocol 2: HATU Mediated Amidation
This protocol is particularly recommended for less reactive or sterically demanding amines, where the EDC/HOBt method may be sluggish.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Suggested Equivalents |
| This compound | 130.08 | 1.0 |
| Amine | Varies | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.5 |
| DIPEA | 129.24 | 2.0 - 4.0 |
| Anhydrous DMF | - | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Let the reaction mixture warm to room temperature and continue stirring for 1 to 18 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (twice), saturated aqueous NaHCO₃ (twice), and brine (once).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Visualization of Key Processes
Reaction Mechanism Workflow
Caption: General workflow for amide bond formation.
EDC/HOBt Coupling Mechanism
Caption: Simplified EDC/HOBt amidation mechanism.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For the HATU protocol, ensure the pre-activation step is allowed to proceed for a sufficient time. Switching to a more polar aprotic solvent like DMF can also be beneficial.
-
Side Reactions: The formation of an N-acylurea byproduct with EDC can be minimized by the addition of HOBt. With HATU, using a large excess of the reagent can sometimes lead to guanidinylation of the amine; therefore, precise stoichiometry is important.
-
Purification: The urea byproduct from EDC is water-soluble, making aqueous workup effective for its removal.[6] The byproducts of HATU are also generally removed during standard aqueous workup and chromatography.
Conclusion
The amidation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The choice between the EDC/HOBt and HATU coupling methods will depend on the specific amine substrate, cost considerations, and desired reaction efficiency. By understanding the underlying mechanisms and following these robust protocols, researchers can confidently and efficiently synthesize a diverse range of 4-fluoro-1H-pyrazole-3-carboxamides for further investigation in drug discovery and development.
References
- Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Retrieved from [Link]
- Wang, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8396-8407.
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
V. N. Karazin Kharkiv National University. (n.d.). Esters of 4-formylpyrazol-3-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis | Domainex [domainex.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Fluoro-1H-pyrazole-3-carboxylic Acid in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of Fluorinated Pyrazoles
In the landscape of modern medicinal and agrochemical research, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for optimizing molecular properties.[1] The unique characteristics of fluorine—high electronegativity, a small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, lipophilicity, and target binding affinity.[1] Among the privileged heterocyclic cores, pyrazoles have gained exponential popularity, with a significant portion of research contributions published in the last decade.[2][3][4][5]
This guide focuses on 4-fluoro-1H-pyrazole-3-carboxylic acid , a versatile and powerful building block for the synthesis of complex heterocyclic systems. Its strategic placement of a fluorine atom and a reactive carboxylic acid handle on the pyrazole core allows for a diverse range of chemical transformations. We will explore its application in constructing key structural motifs, providing both the mechanistic rationale and field-tested protocols for its use.
Core Reactivity and Synthetic Potential
The reactivity of this compound is dominated by two key features: the carboxylic acid at the C3 position and the electron-withdrawing fluorine atom at the C4 position. The carboxylic acid serves as a primary anchor point for derivatization, most commonly through amide bond formation, esterification, or as a precursor for cyclocondensation reactions. The fluorine atom modulates the acidity of the N-H proton and influences the electronic character of the pyrazole ring, impacting its reactivity in subsequent transformations.
Key Synthetic Transformation I: Amide Bond Formation
The conversion of the carboxylic acid moiety into an amide is one of the most frequently employed reactions in medicinal chemistry, enabling the linkage of the pyrazole core to a vast array of amine-containing fragments.[6] This transformation is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies. The most robust methods involve the in-situ activation of the carboxylic acid to overcome the energy barrier of direct condensation with an amine.[7]
Causality of Reagent Selection
Direct condensation of a carboxylic acid and an amine is thermally demanding and generally inefficient. Therefore, "coupling reagents" are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate.
-
Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions.
-
Additives (e.g., HOBt): To mitigate the instability of the O-acylisourea, additives like HOBt are used. They act as acyl transfer agents, trapping the activated acid to form a more stable and reactive HOBt ester, which then cleanly reacts with the amine.[8]
-
Uronium Salts (e.g., HATU): Reagents like HATU are highly efficient and are often the choice for challenging couplings, including those with sterically hindered substrates or poorly nucleophilic amines.[7][8] They directly and rapidly form a highly reactive activated ester.
Workflow for a General Amide Coupling Reaction
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the synthesis of 4-fluoro-1H-pyrazole-3-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Rationale: Slow addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Rationale: The aqueous wash removes water-soluble reagents like excess DIPEA and HATU byproducts.
-
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-phenyl-4-fluoro-1H-pyrazole-3-carboxamide | 85-95% |
| Benzylamine | N-benzyl-4-fluoro-1H-pyrazole-3-carboxamide | 88-96% |
| Morpholine | (4-fluoro-1H-pyrazol-3-yl)(morpholino)methanone | 90-98% |
| (Note: Yields are representative and can vary based on substrate and reaction scale.) |
Key Synthetic Transformation II: Synthesis of Fused Heterocycles
A more advanced application of pyrazole carboxylic acids is their use as precursors for fused heterocyclic systems, such as pyrazolopyridazines.[9][10][11] These bicyclic structures are of significant interest in drug discovery. The synthesis typically involves a cyclocondensation reaction between the pyrazole scaffold and a suitable binucleophilic reagent, like hydrazine.
The this compound can be reacted with hydrazine hydrate in a cyclocondensation reaction to furnish a pyrazolo[3,4-d]pyridazinone core. This transformation leverages the reactivity of both the carboxylic acid and an adjacent C-H or functional group that can participate in the ring closure. Often, the carboxylic acid is first converted to a more reactive derivative like an ester or acid chloride to facilitate the reaction.[9][11]
Reaction Scheme for Pyrazolo[3,4-d]pyridazinone Synthesis
Caption: Synthetic route to a fluorinated pyrazolopyridazinone.
Protocol 2: Synthesis of 5-Fluoro-2,6-dihydropyrazolo[3,4-d]pyridazin-7-one
This two-step protocol outlines the conversion of the starting acid to its methyl ester, followed by cyclocondensation.
Step A: Esterification
-
Suspend this compound (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude methyl 4-fluoro-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification.
Step B: Cyclocondensation
-
Dissolve the crude methyl ester from Step A (1.0 eq) in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (2.0-3.0 eq).
-
Rationale: An excess of hydrazine is used to drive the reaction to completion, acting as both the nucleophile for hydrazide formation and the second nucleophile for ring closure.
-
-
Heat the reaction mixture to reflux for 8-12 hours. A precipitate may form as the reaction progresses.
-
Cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyrazolo[3,4-d]pyridazinone product.
Applications in Agrochemicals and Drug Discovery
Derivatives of fluorinated pyrazole carboxylic acids are prominent in the agrochemical industry, particularly as fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDHI).[12] Amides derived from the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, such as Bixafen and Fluxapyroxad, are commercially successful fungicides.[12][13] The principles of synthesis and the importance of the pyrazole-carboxamide linkage are directly transferable from these examples, highlighting the industrial relevance of the protocols described herein. Similarly, fused pyrazole systems like pyrazolo[3,4-b]pyridines have shown promise as antitumor and antimicrobial agents, underscoring the value of these scaffolds in drug development programs.[14]
References
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
Various Authors. (2015). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]
-
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Sci-Hub. [Link]
-
Akçamur, Y. et al. (2009). Functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. Journal of Heterocyclic Chemistry. [Link]
-
Gouda, M. A. et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
Hacıalioğlu, E. et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]
-
Abdel-Mohsen, S. A. & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Akçamur, Y. et al. (1997). ChemInform Abstract: Functionalization and Cyclization Reactions of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid. ChemInform. [Link]
-
El-Sayed, R. et al. (2004). Synthesis of Some Novel Fluorinated Pyrazolo[3,4-b]Pyridines. Synthetic Communications, 34(23), 4359-4367. [Link]
-
Wang, B. et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13734-13747. [Link]
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
El-Sawy, E. R. et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Bar-Zeev, T. et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. [Link]
-
Patel, R. et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sharma, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies. [Link]
-
Bakherad, M. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Tunoğlu, N. et al. (2019). 1H-pyrazole-3-carboxylic acid: Experimental and computational study. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub: are you are robot? [sci-hub.st]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. sci-hub.se [sci-hub.se]
- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 14. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Screening of "4-fluoro-1H-pyrazole-3-carboxylic acid" Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 4-fluoro-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have shown promise across a range of biological targets, including protein kinases, making them attractive candidates for drug discovery programs.[1][2][3] This document provides a comprehensive guide for the design, synthesis, and screening of this compound derivative libraries. We present detailed protocols for both target-based and phenotypic high-throughput screening (HTS) assays, hit validation strategies, and secondary assays to characterize lead compounds. The methodologies described herein are designed to be robust and adaptable, providing a solid framework for identifying novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][3] Its metabolic stability and versatile nature for chemical modification have led to its incorporation in a multitude of FDA-approved drugs.[1][3] The introduction of a fluorine atom at the 4-position of the pyrazole ring can significantly enhance metabolic stability and binding affinity through favorable electronic interactions. When combined with a carboxylic acid group at the 3-position, the scaffold provides a convenient attachment point for a variety of chemical moieties, enabling the creation of diverse and focused compound libraries.
The strategic rationale for screening libraries based on this scaffold lies in its proven track record against a multitude of targets. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[4][5][6] Many of these biological activities are attributed to the inhibition of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in disease.[7][8]
Library Design and Synthesis: A Focused Approach
A successful screening campaign begins with a well-designed compound library. For the this compound scaffold, a focused library targeting a specific family of proteins, such as kinases, is a rational starting point.
Rationale for Focused Library Design
A focused library is designed to maximize the probability of hitting a specific target or target family. By incorporating functionalities known to interact with the ATP-binding site of kinases, for instance, the hit rate of the screen can be significantly improved. Key structural motifs to consider for a kinase-focused library include:
-
Hinge-binding moieties: Groups capable of forming hydrogen bonds with the kinase hinge region.
-
Hydrophobic groups: To occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Solubilizing groups: To ensure adequate aqueous solubility for biological testing.
Synthetic Strategy
The synthesis of a this compound derivative library can be achieved through a multi-step synthetic route, amenable to parallel synthesis for library generation. A general and adaptable synthetic scheme is outlined below. The Vilsmeier-Haack reaction is a key step in the synthesis of pyrazole aldehydes, which serve as versatile intermediates.[9]
Workflow for Library Synthesis
Caption: Synthetic workflow for the generation of a this compound derivative library.
Primary Screening: Identifying Initial Hits
The primary screen is the first step in identifying active compounds from the library. Both target-based and phenotypic screening approaches can be employed, each with its own advantages.
Target-Based Screening: Kinase Inhibition Assay
For a kinase-focused library, a direct biochemical assay measuring the inhibition of a specific kinase is a powerful approach. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.[10]
Protocol: High-Throughput Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute kinase and substrate to desired concentrations in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute library compounds in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Add 1 µL of serially diluted compounds to the assay plate.
-
Add 2 µL of kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 2 µL of substrate/ATP mixture to initiate the reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.
-
Data Presentation: Primary Kinase Screen
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 95.2 |
| Cmpd-002 | 10 | 8.1 |
| Cmpd-003 | 10 | 78.5 |
| ... | ... | ... |
Phenotypic Screening: High-Content Imaging
Phenotypic screening assesses the effect of compounds on whole cells, providing a more physiologically relevant context.[11][12] High-content imaging allows for the multiparametric analysis of cellular phenotypes.
Protocol: Cell-Based Phenotypic Screen for Anti-Proliferative Effects
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., A549, HCT116) under standard conditions.[8]
-
Seed cells into 384-well imaging plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with the this compound derivative library at a final concentration of 10 µM.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (DMSO vehicle).
-
Incubate for 48-72 hours.
-
-
Cell Staining (Cell Painting Protocol Adaptation): [12]
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Stain with a cocktail of fluorescent dyes to label different cellular compartments (e.g., Hoechst for nuclei, phalloidin for actin, MitoTracker for mitochondria).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze images using appropriate software to extract quantitative features (e.g., cell count, nuclear size, mitochondrial integrity).
-
Data Presentation: Phenotypic Screen
| Compound ID | Cell Viability (%) | Nuclear Area (µm²) | Mitochondrial Intensity |
| Cmpd-001 | 25.4 | 150.2 | Decreased |
| Cmpd-002 | 98.1 | 105.7 | Normal |
| Cmpd-003 | 45.9 | 180.5 | Increased |
| ... | ... | ... | ... |
Hit Confirmation and Secondary Assays
Hits from the primary screen must be validated and further characterized through a series of secondary assays.
Hit Confirmation and Dose-Response Analysis
The first step is to confirm the activity of the primary hits by re-testing them. Active compounds are then tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).
Workflow for Hit Validation
Caption: A streamlined workflow for the validation of primary screening hits.
Orthogonal Assays
To rule out assay artifacts, it is crucial to confirm hits in an orthogonal assay that uses a different detection technology.[13] For kinase inhibitors, a suitable orthogonal assay could be a mobility shift assay or a direct binding assay like Surface Plasmon Resonance (SPR).
Selectivity Profiling
Promising hits should be profiled against a panel of related kinases to determine their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects. Kinome-wide profiling services are commercially available for this purpose.[14]
Mechanism of Action (MoA) Studies
For hits from phenotypic screens, determining the molecular target and mechanism of action is a key challenge. This can be approached through a variety of techniques, including:
-
Target deconvolution: Using methods such as affinity chromatography or proteomics to identify the protein target(s) of the compound.
-
Pathway analysis: Assessing the effect of the compound on specific signaling pathways using reporter assays or Western blotting.
Early ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is critical for prioritizing hits for further development.[15][16]
Key Early ADME-Tox Assays:
| Assay | Purpose | Protocol Summary |
| Solubility | Determines the aqueous solubility of the compound. | Measurement of compound concentration in a saturated aqueous solution by HPLC-UV. |
| Permeability (PAMPA) | Assesses passive membrane permeability. | Measurement of compound diffusion across an artificial membrane. |
| Metabolic Stability | Evaluates the compound's stability in the presence of liver microsomes. | Incubation of the compound with liver microsomes and measurement of parent compound depletion over time by LC-MS/MS. |
| Cytotoxicity | Measures the general toxicity of the compound to cells. | Treatment of a non-cancerous cell line (e.g., HEK293) with the compound and assessment of cell viability (e.g., using an MTT assay). |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic approach to library design, screening, and hit validation outlined in this document provides a robust framework for identifying and characterizing potent and selective modulators of biological targets. By integrating target-based and phenotypic screening strategies and conducting early ADME-Tox profiling, researchers can efficiently advance promising compounds through the drug discovery pipeline.
References
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Overview of experimental and analytical steps in phenotypic screen. ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]
-
High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
-
Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. ResearchGate. [Link]
-
In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. PMC. [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. NIH. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Hit & Lead Discovery | Hit-to-Lead Services. Axxam SpA. [Link]
-
Identification of Hck inhibitors as hits for the development of antileukemia and anti-HIV agents. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH. [Link]
-
Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells. PMC - PubMed Central. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
Sources
- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicalpub.com [clinicalpub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-fluoro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-fluoro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on not just the "how," but the "why," empowering you to make informed decisions to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for this compound?
A1: A prevalent and logical synthetic route involves a multi-step process. This typically begins with the creation of a fluorinated 1,3-dicarbonyl precursor, followed by cyclocondensation with a hydrazine source to form the pyrazole ring, and finally, hydrolysis of an ester to yield the desired carboxylic acid. This approach offers good control over regioselectivity.
Q2: Why is the introduction of a fluorine atom at the C4 position of the pyrazole ring challenging?
A2: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.[1] However, direct fluorination of a pre-formed pyrazole ring using electrophilic fluorinating agents like Selectfluor® can sometimes lead to a mixture of mono- and di-fluorinated products, or issues with regioselectivity, especially if other positions are also activated.[2][3] Therefore, a common strategy is to incorporate the fluorine atom into one of the building blocks prior to the cyclization reaction.
Q3: My final product, this compound, is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, regioisomers if an unsymmetrical precursor was used, and byproducts from side reactions. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4] If the product is an oil or low-melting solid, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[4] In challenging cases, column chromatography may be necessary. Given the acidic nature of the product, care must be taken with silica gel chromatography; using a mobile phase with a small amount of acetic acid can help prevent streaking.
Q4: Can I use a one-pot procedure for this synthesis?
A4: While one-pot syntheses of some pyrazole derivatives have been reported, a multi-step approach for this compound is generally recommended for better control over each reaction step and to achieve higher purity of the final product. Each step, from the formation of the fluorinated dicarbonyl to the final hydrolysis, has distinct optimal conditions that are difficult to reconcile in a single pot.
Proposed Synthetic Workflow
The following diagram outlines a logical and commonly employed synthetic route for this compound.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Part 1: Synthesis of Ethyl 2,4-dioxo-3-fluorobutanoate (Fluorinated β-ketoester)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the fluorinated β-ketoester. | 1. Incomplete reaction: The Claisen condensation may not have gone to completion. 2. Side reactions: Self-condensation of the starting materials can occur. 3. Moisture contamination: The presence of water will consume the sodium ethoxide base. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC-MS. 2. Slow addition of reagents: Add the ester to the base solution slowly at a low temperature to minimize side reactions. 3. Ensure anhydrous conditions: Use freshly dried solvents and glassware. Prepare the sodium ethoxide in situ from sodium metal and absolute ethanol.[5] |
| Formation of multiple products. | Incorrect stoichiometry: An improper ratio of base to esters can lead to a mixture of products. | Use a slight excess of the base: Typically, 1.1 to 1.2 equivalents of sodium ethoxide are used to ensure complete deprotonation of the starting ester. |
Part 2: Cyclocondensation to form Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the pyrazole ester. | 1. Incomplete cyclization: The reaction may not have reached completion. 2. Formation of regioisomers: While less likely with a symmetrical hydrazine, substituted hydrazines can lead to isomeric products. 3. Decomposition of hydrazine: Hydrazine can decompose at elevated temperatures.[6] | 1. Increase reaction time or temperature: Refluxing in a suitable solvent like ethanol or acetic acid is common.[5] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[7] 2. Control the reaction pH: The pH can influence the regioselectivity of the cyclization. Screening different solvents and the addition of a mild acid or base catalyst can be beneficial.[3] 3. Use freshly distilled hydrazine: Ensure the quality of the hydrazine. Running the reaction at a lower temperature for a longer duration might also mitigate decomposition.[4] |
| The reaction mixture turns dark. | Formation of polymeric or tarry byproducts. | Monitor the reaction closely: Use TLC to track the consumption of the starting material and stop the reaction once it is complete to avoid over-heating and subsequent decomposition.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Part 3: Hydrolysis to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis of the ester. | 1. Insufficient base or reaction time: The hydrolysis may not have gone to completion. 2. Steric hindrance: Although less of an issue here, bulky groups can slow down hydrolysis. | 1. Increase the amount of base and/or the reaction time/temperature: Use a larger excess of NaOH or KOH (e.g., 2-3 equivalents) and monitor the reaction by TLC until the starting ester is fully consumed. 2. Consider alternative hydrolysis conditions: If basic hydrolysis is slow, acidic hydrolysis (e.g., with HCl or H2SO4) can be attempted, although this may be harsher on the pyrazole ring. |
| Difficulty in isolating the product after workup. | Product is highly soluble in water. | Saturate the aqueous layer with NaCl: This can decrease the solubility of the product in the aqueous phase, facilitating extraction with an organic solvent like ethyl acetate. Perform multiple extractions: Use several small-volume extractions rather than one large-volume extraction to improve recovery. |
| Product decarboxylates upon heating. | Thermal instability of the carboxylic acid. | Avoid excessive heating during workup and purification: Concentrate the organic extracts under reduced pressure at a low temperature. If recrystallization is performed, avoid prolonged heating at the solvent's boiling point. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
This protocol is a generalized procedure based on established methods for pyrazole synthesis from β-dicarbonyl compounds.[5][8]
Materials:
-
Ethyl 2,4-dioxo-3-fluorobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid or absolute ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,4-dioxo-3-fluorobutanoate (1 equivalent) in either glacial acetic acid or absolute ethanol.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
If the reaction was performed in acetic acid, carefully pour the mixture into ice-cold water to precipitate the product. If in ethanol, the solvent can be removed under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.
Protocol 2: Hydrolysis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
This protocol is a standard procedure for the hydrolysis of esters to carboxylic acids.[9]
Materials:
-
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M or 2M)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 4-fluoro-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of water and a co-solvent like ethanol or THF if solubility is an issue.
-
Add a solution of NaOH or KOH (2-3 equivalents) in water.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to accelerate the hydrolysis. Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with dilute HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Mechanistic Insight: Pyrazole Formation
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is a classic cyclocondensation reaction. The following diagram illustrates the key steps.
Caption: Simplified mechanism of pyrazole formation.
References
- University of Mississippi. (n.d.).
- New Journal of Chemistry. (n.d.).
- ResearchGate. (2015, April).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- Chemical Reviews. (2020, December 31).
- National Institutes of Health. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- ResearchGate. (2019, October 15). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3H-pyrazole.
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole synthesis.
- ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
- BenchChem. (2025). Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
- BenchChem. (2025).
- review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- MDPI. (2023, September 5).
- ResearchGate. (2017, March). Synthesis of ethyl 4-(isoxazol-4-yl)
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018, November 19).
- ResearchGate. (n.d.). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities.
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.
- Chegg.com. (2019, February 2). Solved CHEM 242L Exp.
- Organic Syntheses Procedure. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.
- Organic Syntheses Procedure. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione.
- (PDF)
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Organic Syntheses Procedure. (n.d.).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name | Chegg.com [chegg.com]
- 9. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-fluoro-1H-pyrazole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-fluoro-1H-pyrazole-3-carboxylic acid (CAS No. 881668-91-3). The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and peer-reviewed literature to ensure both scientific integrity and practical applicability in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
The most effective purification strategies leverage the compound's key structural features: its carboxylic acid group, the aromatic pyrazole core, and its moderate polarity. The primary methods are:
-
Recrystallization: Ideal for removing minor impurities when the crude product is already in a solid state and reasonably pure.
-
Acid-Base Extraction: A highly effective technique that exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The product is often isolated by precipitation after acidification.[1][2]
-
Silica Gel Column Chromatography: The method of choice for separating the target compound from impurities with different polarities, such as non-polar starting materials or highly polar byproducts.[3][4]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
Impurities are typically derived from the synthetic route. Common pyrazole syntheses, such as cyclocondensation reactions, may introduce the following:[1]
-
Unreacted Starting Materials: Such as hydrazine derivatives and fluorinated β-ketoesters or their equivalents.[1][5]
-
Regioisomers: If the precursors are unsymmetrical, different isomers of the pyrazole ring can form.
-
Side-Reaction Products: Over-fluorination can lead to difluorinated species, and competing reactions may result in tar formation.[4]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, ethyl acetate, DCM, THF).[1]
Q3: How does the fluorine atom on the pyrazole ring influence the choice of purification strategy?
The fluorine atom imparts several properties that affect purification:
-
Increased Polarity and Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid proton and the N-H proton of the pyrazole ring, enhancing its solubility in polar solvents and facilitating salt formation during acid-base extraction.
-
Modified Solubility: Fluorination can alter the solubility profile compared to its non-fluorinated analog. This may require screening a broader range of solvents for recrystallization or chromatography.
-
Chromatographic Behavior: The increased polarity generally leads to stronger retention on normal-phase silica gel, requiring more polar eluent systems for column chromatography compared to non-fluorinated pyrazoles.
Q4: What is the expected physical state and stability of pure this compound?
Pure this compound is expected to be a solid at room temperature. While specific stability data is not widely published, pyrazole carboxylic acids are generally stable crystalline solids under standard laboratory conditions (ambient temperature, protected from light and moisture). Fluorinated heterocyclic compounds are known for their high thermal and chemical stability.
Purification Workflow & Troubleshooting Guide
This section addresses specific issues that may arise during purification experiments, providing both explanations for the problem and actionable solutions.
Logical Flow for Purification Strategy
The choice of purification method depends on the initial purity and the nature of the contaminants. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Sources
Technical Support Center: Synthesis of 4-fluoro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-fluoro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments. This guide is structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of fluorinated pyrazoles, while crucial for medicinal chemistry, can be fraught with challenges ranging from poor yields to the formation of stubborn impurities.[1][2] This section addresses the most common issues in a question-and-answer format.
Question 1: My reaction to form the pyrazole ring is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomeric mixtures is a well-documented challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines.[3][4][5][6] The regiochemical outcome is a delicate balance of electronic and steric factors of your substrates.
Core Principles & Solutions:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one regioisomer.[5] These solvents can modulate the reactivity of the hydrazine nucleophile and the dicarbonyl electrophile through hydrogen bonding and polarity effects.
-
Catalysis: The use of catalysts can also direct the regioselectivity. For instance, nano-ZnO has been reported as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, leading to 1,3,5-substituted pyrazoles.[4]
-
Reaction Conditions: Aprotic dipolar solvents, in contrast to commonly used protic solvents like ethanol, can provide better results in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[3]
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.
Question 2: I am observing significant amounts of difluorinated byproducts during the direct fluorination of the pyrazole ring. How can this be minimized?
Answer: The formation of difluorinated pyrazoles is a known side reaction when using potent electrophilic fluorinating agents like Selectfluor™.[5][7] This typically occurs at the C4 position.
Core Principles & Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use a stoichiometric amount or only a slight excess to reduce the likelihood of a second fluorination event.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second fluorination, thereby improving selectivity for the monofluorinated product.
-
Alternative Fluorinating Agents: Consider using less reactive electrophilic fluorinating agents if difluorination remains a persistent issue.
| Parameter | Recommendation for Minimizing Difluorination |
| Fluorinating Agent | Use 1.0 - 1.1 equivalents of Selectfluor™ |
| Temperature | Start at 0°C and slowly warm to room temperature |
| Reaction Monitoring | Monitor closely by TLC or LC-MS to quench upon consumption of starting material |
Question 3: My pyrazole ester hydrolysis to the carboxylic acid is incomplete or results in degradation. What are the best practices for this step?
Answer: The hydrolysis of the ester to the carboxylic acid is a critical final step. Incomplete hydrolysis or degradation can be due to harsh reaction conditions or the inherent stability of the ester.
Core Principles & Solutions:
-
Choice of Base: Sodium hydroxide is commonly used for this hydrolysis.[8] However, if your molecule is sensitive to strong bases, consider using milder conditions such as lithium hydroxide in a THF/water mixture.
-
Temperature Control: Avoid excessive heating, which can lead to decarboxylation or other side reactions. Room temperature or gentle warming (40-50°C) is often sufficient.
-
Work-up Procedure: Careful acidification is crucial to precipitate the carboxylic acid without causing degradation. Add acid slowly at a low temperature (e.g., in an ice bath).
Step-by-Step Protocol for Pyrazole Ester Hydrolysis:
-
Dissolve the pyrazole ester in a suitable solvent mixture (e.g., methanol/water or THF/water).
-
Add a solution of NaOH (or another suitable base) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add aqueous HCl to adjust the pH to 2-3, inducing precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with a hydrazine, followed by hydrolysis of an ester group.[3][4] Another approach is the direct fluorination of a pre-formed pyrazole ring, though this can present challenges with regioselectivity.[2][5]
Q2: Are there any known unstable intermediates to be aware of during the synthesis?
A2: Yes, in some synthetic pathways involving difluorinated precursors, certain intermediates can be unstable and difficult to purify. For example, difluorinated pivaloyl acetonitrile has been reported to be unstable.[2] It is often best to use such intermediates in the subsequent reaction step without extensive purification.
Q3: What are the recommended purification methods for this compound and its precursors?
A3: Purification strategies depend on the specific intermediate.
-
Column Chromatography: Often used for ester intermediates.
-
Crystallization: The final carboxylic acid product is often purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9]
-
Acid-Base Extraction: For acidic or basic intermediates, liquid-liquid extraction can be an effective purification technique.
Q4: Can side reactions occur at the pyrazole N-H?
A4: Yes, the N-H proton of the pyrazole ring is acidic and can be alkylated or undergo other reactions.[10] It is important to protect this position if subsequent reaction conditions are not compatible with a free N-H.
Reaction Scheme: Potential N-Alkylation Side Reaction
Caption: Potential N-alkylation side reaction of the pyrazole ring.
References
-
University of Mississippi. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
-
De Borggraeve, W. M., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]
-
Naimi, et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Şener, A., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Molecules. [Link]
-
ResearchGate. (2025). New Synthesis of Fluorinated Pyrazoles | Request PDF. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
National Institutes of Health. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Google Patents. Process for purification of 1-methylpyrazol-4-carboxylic acid esters.
- Google P
-
Lee, K., et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
- Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
troubleshooting "4-fluoro-1H-pyrazole-3-carboxylic acid" reaction failures
Technical Support Center: 4-fluoro-1H-pyrazole-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to serve as a primary resource for troubleshooting common and complex issues encountered during its use in synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate your experimental challenges.
Section 1: Foundational Concerns & Starting Material Integrity
A significant portion of reaction failures originates from issues with the starting material. Ensuring the identity and purity of your this compound is the first critical step in any successful synthetic campaign.
FAQ: My reactions are inconsistent or failing completely. How can I validate my starting material?
Answer: Inconsistent results often point back to the quality of the this compound. The fluorine atom and pyrazole ring system introduce specific electronic properties that can lead to unexpected impurities if the synthesis is not robust.
Potential Causes for Poor Starting Material Quality:
-
Isomeric Impurities: The synthesis of substituted pyrazoles from 1,3-dicarbonyl precursors and substituted hydrazines can yield regioisomers. For instance, synthesis involving methylhydrazine can lead to contamination with the N2-methyl isomer, which possesses different reactivity.[1]
-
Residual Synthesis Reagents: The synthesis of 4-fluoropyrazoles can involve electrophilic fluorinating agents like Selectfluor™.[2] Incomplete removal of these reagents or their byproducts can interfere with subsequent reactions.
-
Incomplete Hydrolysis: If your material was synthesized via hydrolysis of the corresponding ester (e.g., ethyl 4-fluoro-1H-pyrazole-3-carboxylate), incomplete reaction can leave residual ester, which will not participate in reactions like amide coupling, leading to lower yields.[3]
Troubleshooting & Validation Protocol:
-
Purity Assessment:
-
LC-MS: Check for the correct molecular ion peak (M-H for negative ion mode, M+H for positive) and assess purity by peak area.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are crucial. In ¹H NMR, look for the characteristic pyrazole C-H proton and the N-H proton (which may be broad or exchangeable). In ¹⁹F NMR, a singlet in the expected region for an aromatic C-F bond confirms the fluorine's presence and environment.[2]
-
Melting Point: Compare the observed melting point to the literature value (38-40 °C) as a quick purity check.
-
-
Structural Confirmation: Use 2D NMR techniques (HSQC, HMBC) if there is any doubt about the isomeric structure.
-
Purification: If impurities are detected, recrystallization or column chromatography may be necessary. For acidic compounds like this, an acid/base extraction can be effective. Alternatively, forming an acid addition salt, crystallizing it, and then liberating the free acid can be a powerful purification method.[4]
Section 2: Troubleshooting Amide Coupling Reactions
The formation of an amide bond is one of the most common and critical reactions for this carboxylic acid, particularly in medicinal chemistry.
FAQ: My amide coupling reaction with this compound is giving low yields. What are the primary causes?
Answer: Low yields in amide coupling with this substrate are typically traced back to three areas: suboptimal activation of the carboxylic acid, the nucleophilicity of the amine, or competing side reactions. The electron-withdrawing nature of both the fluorine atom and the pyrazole ring can decrease the nucleophilicity of the carboxylate and make the acid more prone to certain side reactions.
This troubleshooting workflow can help diagnose the issue:
Caption: Workflow for troubleshooting low amide coupling yield.
Detailed Troubleshooting Steps:
-
Assess Acid Activation: The first step in amide coupling is the activation of the carboxylic acid. For heteroaromatic acids, especially those with electron-withdrawing groups, this step can be sluggish.
-
Solution: Switch to a more potent coupling reagent. While standard reagents like EDC/HOBt work, stronger uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are often more effective. They generate highly reactive activated esters less prone to side reactions.
-
-
Consider Basicity and Nucleophilicity:
-
Base Choice: A non-nucleophilic organic base like DIPEA or N-methylmorpholine is crucial. Using a base that is too strong or nucleophilic can lead to side reactions. Ensure at least 2-3 equivalents are used to neutralize the acid and any HCl or HBF₄ salts from the coupling reagent.
-
Amine Nucleophilicity: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction will be slow. Driving it with higher temperatures can lead to decomposition of the activated intermediate or decarboxylation.
-
Solution: Increase the concentration of the reactants or allow the reaction to proceed for a longer time at room temperature. Monitor progress carefully by LC-MS.
-
-
Side Reaction: Decarboxylation: Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions (high heat, strong acid/base).[5][6] This is a critical and often overlooked side reaction. If you observe a product with a mass of (Desired Product - 44 Da), decarboxylation is the likely culprit.
-
Solution: Run the reaction at a lower temperature (0 °C to room temperature). Avoid prolonged heating. See Section 4 for a detailed analysis of this issue.
-
Table 1: Common Amide Coupling Reagents & Recommendations
| Coupling Reagent | Class | Activation Byproduct | Recommended Use For This Substrate |
| EDC / HOBt | Carbodiimide | Soluble Urea | Standard, but may be slow. Good starting point. |
| DCC / HOBt | Carbodiimide | Insoluble Urea (DCU) | Effective, but byproduct filtration can be difficult. |
| HATU | Uronium Salt | Soluble Guanidinium | Highly Recommended. Very fast, efficient, and good for difficult couplings.[7] |
| PyBOP | Phosphonium Salt | Phosphine Oxide | Excellent choice, particularly for preventing racemization (not applicable here). |
| SOCl₂ / Thionyl Chloride | Acid Halide Formation | SO₂, HCl | Forms the acid chloride intermediate. Very effective but harsh; requires a non-nucleophilic base in the subsequent amidation step.[8] |
Section 3: Unwanted Side Reactions: Decarboxylation
FAQ: My mass spec shows a significant peak corresponding to my starting material or product minus CO₂. Why is my compound decarboxylating?
Answer: The decarboxylation of heteroaromatic carboxylic acids is a known thermal or metal-catalyzed process. For pyrazole-4-carboxylic acids, this reaction can occur under conditions that might seem mild.[9] The resulting 4-fluoro-1H-pyrazole is often volatile and can be difficult to isolate, complicating analysis.[5]
Caption: Conditions leading to unwanted decarboxylation.
Causality and Prevention:
-
Mechanism: While the exact mechanism can vary, it often involves protonation or coordination to the pyrazole ring, which facilitates the loss of carbon dioxide. Copper catalysis is particularly effective at promoting this reaction, so avoid any extraneous copper contamination.[6][10]
-
Thermal Instability: Patent literature suggests that decarboxylation of similar pyrazole acids can occur at temperatures ranging from 80°C to over 150°C.[5][6]
-
Preventative Measure: Keep all reaction and workup temperatures below 50°C whenever possible. When concentrating your reaction mixture on a rotary evaporator, use a room temperature water bath.
-
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote decarboxylation.
-
Preventative Measure: Maintain a pH as close to neutral as possible during workup and purification. If performing column chromatography on silica gel (acidic), consider neutralizing the silica with triethylamine or using neutral alumina.
-
Protocol for Assessing Thermal Stability
-
Dissolve a small amount (~5 mg) of your this compound in a suitable solvent (e.g., DMSO-d₆) in an NMR tube.
-
Take an initial ¹H and ¹⁹F NMR spectrum at room temperature.
-
Heat the NMR tube in a controlled temperature oil bath to 60°C for 1 hour.
-
Cool the tube and re-acquire the NMR spectra.
-
Compare the spectra for any signs of new peaks corresponding to the decarboxylated product or a decrease in the starting material signal. Repeat at incrementally higher temperatures (e.g., 80°C, 100°C) to determine the onset temperature for decomposition.
Section 4: Purification Challenges
FAQ: My product is difficult to purify. It either streaks on silica gel or co-elutes with byproducts. What are my options?
Answer: The combination of an acidic carboxylic acid group and a basic pyrazole ring makes this class of compounds potentially zwitterionic and can lead to difficult chromatographic behavior.
Purification Strategies:
-
Esterification for Purification: If you are trying to purify the acid itself, consider temporarily converting it to a less polar ester (e.g., methyl or ethyl ester). The ester is typically much more well-behaved on silica gel. After purification, the ester can be cleanly hydrolyzed back to the acid.
-
Reverse-Phase Chromatography: For polar, acidic compounds, reverse-phase HPLC (C18 column) is often superior to normal-phase silica gel. Use a water/acetonitrile or water/methanol gradient with a small amount of formic acid or TFA to ensure good peak shape.
-
Acid/Base Extraction: A carefully performed liquid-liquid extraction can be a powerful purification tool.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product should move to the aqueous layer, leaving non-acidic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Carefully re-acidify the aqueous layer with cold 1N HCl to a pH of ~2-3, causing your product to precipitate.
-
Extract the pure product back into an organic solvent or collect by filtration.
-
-
Crystallization: If a solid, attempt to find a suitable solvent system for recrystallization. This can be the most effective method for achieving high purity.
References
-
Li, Y., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Retrieved from [Link]
-
Bera, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from [Link]
- Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- European Patent Office. (2013). EP2890183A1 - PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
-
Bildirici, İ., & Çetinkaya, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Google Patents. (2023). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
-
Legros, F., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of 4,4,-difluoro-4-methyl-3,5-diphenyl-4H-pyrazole (DFP) and.... Retrieved from [Link]
-
Wang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Unexpected Byproducts in 4-fluoro-1H-pyrazole-3-carboxylic acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-1H-pyrazole-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the characterization of unexpected byproducts encountered during its synthesis and subsequent reactions.
Troubleshooting Guide: Identifying and Mitigating Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Question 1: My NMR spectrum shows duplicate sets of peaks for the desired product, and TLC analysis reveals multiple spots that are difficult to separate. What is the likely cause?
Answer:
The most probable cause for duplicated peaks in your NMR and multiple, closely-eluting spots on a TLC plate is the formation of regioisomers. This is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1]
Causality Explained:
The synthesis of the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. If the dicarbonyl precursor is unsymmetrical, the initial nucleophilic attack by the hydrazine can occur at two different carbonyl carbons, leading to the formation of two different regioisomers. The electronic and steric properties of the substituents on the dicarbonyl compound will influence the ratio of these isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Detailed Protocols:
-
Analytical Confirmation: To confirm the presence of regioisomers, advanced analytical techniques are essential.
-
2D NMR Spectroscopy (NOESY, HMBC): These experiments can reveal through-space and through-bond correlations between protons and carbons, helping to definitively assign the structure of each isomer.
-
LC-MS: Liquid chromatography-mass spectrometry can separate the isomers and provide their respective molecular weights, confirming they are indeed isomers.
-
-
Mitigation and Purification:
-
Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, solvent, and catalyst to favor the formation of the desired regioisomer. Lower temperatures often increase selectivity.
-
Chromatography: If regioisomers are formed, their separation can be challenging due to similar polarities. Preparative HPLC with a suitable column and solvent system is often the most effective method.
-
Recrystallization: In some cases, fractional crystallization can be used to isolate the major isomer if there is a significant difference in their crystal packing and solubility.
-
Question 2: I observe a persistent colored impurity in my reaction mixture, often yellow or red, even after initial purification. What could this be?
Answer:
Colored impurities in pyrazole synthesis are frequently due to side reactions involving the hydrazine starting material.[1] These can include the formation of hydrazones or other condensation products.
Causality Explained:
Hydrazines are reactive compounds that can undergo self-condensation or react with trace aldehydes or ketones present as impurities in the starting materials or solvents. These side products often contain extended conjugated systems, which absorb visible light and appear colored.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your hydrazine and dicarbonyl starting materials. Freshly distill or recrystallize them if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.
-
Solvent Purity: Use high-purity, dry solvents to minimize the presence of aldehyde or ketone impurities.
-
Purification: Activated carbon (charcoal) treatment of the crude product solution can sometimes be effective in removing colored impurities before crystallization or chromatography.
Question 3: My mass spectrometry data shows a peak at twice the molecular weight of my expected product. What is this byproduct?
Answer:
A peak at double the expected molecular weight strongly suggests the formation of a dimer. In the context of pyrazole carboxylic acids, this can occur through intermolecular hydrogen bonding or, under certain conditions, covalent bond formation.
Causality Explained:
-
Hydrogen-Bonded Dimers: Carboxylic acids are well-known to form stable hydrogen-bonded dimers, which can sometimes be observed in the gas phase during mass spectrometry analysis, particularly with softer ionization techniques like electrospray ionization (ESI).[2]
-
Covalent Dimers: Under oxidative conditions, dimerization through C-C or N-N bond formation between two pyrazole units can occur.[3] The specific reaction conditions, including the presence of metal catalysts (e.g., copper), can promote such couplings.[3]
Analytical Confirmation:
-
Concentration-Dependent NMR: The chemical shifts of protons involved in hydrogen bonding can be concentration-dependent. Diluting the NMR sample should cause a shift in the position of the carboxylic acid proton and any N-H protons.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the dimeric species, helping to confirm its elemental composition and distinguish it from other potential high-molecular-weight byproducts.
Mitigation Strategies:
-
To minimize the observation of hydrogen-bonded dimers in MS, consider using a more polar solvent system or adjusting the pH to deprotonate the carboxylic acid.
-
To prevent covalent dimerization, ensure the reaction is carried out under strictly inert conditions and avoid unnecessary exposure to oxidizing agents or metal catalysts unless they are a required part of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of this compound?
A1: The most common byproducts include:
-
Regioisomers: As discussed in the troubleshooting guide, these are often the most prevalent and challenging impurities to separate.[1]
-
Pyrazoline intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline byproducts.[1][4]
-
Hydrazine-related impurities: Side reactions of the hydrazine starting material can produce colored byproducts.[1]
-
Dimers: Both hydrogen-bonded and covalently-linked dimers can be formed.[2][3]
Q2: How can I definitively characterize the structure of an unknown byproduct?
A2: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation:
-
1D and 2D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY): This suite of experiments provides detailed information about the connectivity and spatial relationships of atoms within the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present.
-
Single-Crystal X-ray Diffraction: If the byproduct can be crystallized, this technique provides the definitive molecular structure.
Q3: Are there any specific safety precautions I should take when working with fluorinated pyrazoles?
A3: Yes. Fluorinated organic compounds can have unique toxicological properties. It is crucial to:
-
Handle all compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all starting materials and the synthesized product.
Data Summary: Spectroscopic Signatures
The following table summarizes the expected spectroscopic data for the target compound and potential byproducts. Note that exact chemical shifts can vary depending on the solvent and concentration.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹⁹F NMR Signals (ppm) | Key MS Data (m/z) |
| This compound | Pyrazole C-H proton (singlet or doublet due to F-coupling), N-H proton (broad singlet), COOH proton (broad singlet) | Single resonance, chemical shift dependent on reference standard | [M+H]⁺, [M-H]⁻ corresponding to the molecular weight. |
| Regioisomer (e.g., 4-fluoro-1H-pyrazole-5-carboxylic acid) | Different chemical shifts for the pyrazole C-H, N-H, and COOH protons compared to the desired product. | A distinct ¹⁹F NMR signal, likely with a different chemical shift from the desired isomer. | Same molecular weight as the desired product, but may have a different fragmentation pattern. |
| Pyrazoline byproduct | Aliphatic C-H signals in the 2.5-4.5 ppm range, indicating a non-aromatic ring. | May or may not show a ¹⁹F signal depending on the specific structure. | Molecular weight will be 2 amu higher than the corresponding pyrazole. |
| Dimer | Potentially broadened signals, especially for protons involved in intermolecular interactions. | Similar chemical shift to the monomer, but may show broadening. | A peak at approximately 2x the molecular weight of the monomer. |
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Maspero, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry.
- Bildirici, I., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Yulitasari, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
- Chambers, R. D., et al. (2014).
- MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
- ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole synthesis.
- Laali, K. K., et al. (n.d.). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. UNF Scholar Research Profiles.
- MDPI. (2021). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI.
- NIH. (n.d.).
- ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
- PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole(35277-02-2) 1 H NMR.
- ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
- Mykhailiuk, P. K. (2021).
- NIH. (2024).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- J. Am. Chem. Soc. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. J. Am. Chem. Soc..
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- NIH. (n.d.).
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- NIH. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT.
- ResearchGate. (2025). Preparations of 4-Substituted 3-Carboxyprazoles.
Sources
Validation & Comparative
A Comparative Guide to Pyrazole-3-Carboxamide Inhibitors: From a Core Scaffold to Potent, Target-Specific Therapeutics
In the landscape of modern drug discovery, certain chemical structures distinguish themselves through their remarkable versatility and consistent appearance in a multitude of potent, targeted therapies. The pyrazole ring is a quintessential example of such a "privileged scaffold," offering a synthetically accessible and biochemically stable core for developing high-affinity ligands.[1][2] This guide provides an in-depth comparison of pyrazole-based inhibitors, using the foundational structure of 4-fluoro-1H-pyrazole-3-carboxylic acid as a reference point to explore how targeted modifications on this core scaffold yield potent and selective inhibitors for diverse and critical disease targets: Lactate Dehydrogenase A (LDHA), Activin Receptor-Like Kinase 5 (ALK5), and mutant Isocitrate Dehydrogenase 1 (IDH1).
This analysis is designed for researchers, medicinal chemists, and drug development professionals, providing not only a comparative overview of inhibitor performance but also a rationale for the structure-activity relationships (SAR) that govern their efficacy.
The Pyrazole-3-Carboxamide Core: A Foundation for Inhibition
The structure of this compound represents a simple, yet versatile, starting point. The pyrazole ring itself can engage in crucial hydrogen bonding, with its N-1 position acting as a hydrogen bond donor and the N-2 as an acceptor. The carboxylic acid at the 3-position provides a key interaction point, often forming salt bridges or strong hydrogen bonds with basic residues like arginine or lysine in an enzyme's active site. The fluorine atom at the 4-position can enhance binding affinity and modulate the compound's electronic properties and metabolic stability.
However, this core structure lacks the complexity and specificity to be a potent inhibitor on its own. The following sections will explore how medicinal chemistry efforts have elaborated upon this basic scaffold to create highly effective inhibitors for distinct biological targets.
Target 1: Lactate Dehydrogenase A (LDHA) - Disrupting the Warburg Effect
Biological Significance: Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[3][4] Many cancer cells exhibit a reliance on this pathway for energy production even in the presence of oxygen—a phenomenon known as the "Warburg effect."[5] Consequently, inhibiting LDHA is a promising therapeutic strategy to selectively starve cancer cells of energy.[4][5][6]
Lead Inhibitor Example: NCATS-SM1440
Structure-Activity Relationship (SAR) Analysis:
Compared to the simple this compound scaffold, NCATS-SM1440 incorporates several critical modifications that dramatically enhance its potency and selectivity. The core has been converted to a pyrazole-3-carboxamide, a common and effective isostere for the carboxylic acid.
-
N-1 Aryl Substitution: The unsubstituted N-1 position of the reference pyrazole is replaced with a substituted phenyl ring. This group occupies a key hydrophobic pocket in the LDHA active site, significantly increasing van der Waals interactions and overall binding affinity.
-
Elaboration of the 3-Carboxamide: The simple carboxylic acid is transformed into a more complex amide. This amide is attached to a substituted aniline ring, which extends into another hydrophobic region of the binding pocket.
-
Meta-Substitution on Phenyl Ring: Analysis of crystal structures reveals that there is considerable hydrophobic space available in the binding pocket.[5] The meta-substitutions on the phenyl ring of NCATS-SM1440 are designed to occupy this space, further improving compound potency.[5]
These modifications collectively transform a simple chemical scaffold into a highly optimized inhibitor that fits snugly within the enzyme's active site.
Diagram: The Warburg Effect & LDHA Inhibition
This diagram illustrates the central role of LDHA in cancer cell metabolism and the point of intervention for pyrazole-based inhibitors.
Caption: LDHA's role in the Warburg effect and its inhibition.
Target 2: Activin Receptor-Like Kinase 5 (ALK5) - Combating Fibrosis and Cancer
Biological Significance: ALK5, also known as TGF-β type I receptor kinase, is a serine/threonine kinase that plays a pivotal role in signaling pathways related to cell growth, differentiation, and extracellular matrix production.[8][9] Dysregulation of the TGF-β/ALK5 pathway is implicated in various fibrotic diseases and cancer progression, making ALK5 a key therapeutic target.[8]
Lead Inhibitor Example: [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole
This compound is a well-characterized small molecule inhibitor of ALK5 kinase activity. Its structure highlights a different elaboration of the core pyrazole scaffold, optimized for the ATP-binding pocket of a kinase.
Structure-Activity Relationship (SAR) Analysis:
Kinase inhibitors often require specific pharmacophores to interact with the "hinge" region of the ATP-binding site, and the modifications seen in ALK5 inhibitors reflect this.
-
Large Aromatic Substituents: Unlike the single phenyl ring seen in some LDH inhibitors, potent ALK5 inhibitors often feature larger, planar aromatic systems like quinoline and pyridine rings attached to the pyrazole core.[10] These groups are crucial for occupying the largely hydrophobic ATP-binding pocket and forming pi-pi stacking interactions.
-
Hinge-Binding Moiety: The nitrogen atom on the pyridine ring acts as a critical hydrogen bond acceptor, forming a key interaction with the backbone amide of a residue in the hinge region of the ALK5 kinase domain. This interaction is a hallmark of many Type I kinase inhibitors and is essential for high-affinity binding.
-
Lack of Carboxamide: Notably, this class of inhibitors does not rely on a carboxamide at the 3-position. Instead, potency is derived from the precise arrangement of the larger aromatic substituents at other positions on the pyrazole ring, which are optimized to fit the kinase active site.
Diagram: General SAR for Pyrazole-Based Inhibitors
This diagram illustrates how the core pyrazole scaffold is modified to target different enzymes.
Caption: Diversification of the pyrazole scaffold for different targets.
Target 3: Mutant Isocitrate Dehydrogenase 1 (IDH1) - A Neomorphic Enzyme Target
Biological Significance: Mutations in isocitrate dehydrogenase 1 (IDH1), particularly at the R132 residue, are common in several cancers, including acute myeloid leukemia (AML) and glioma.[11] These mutations confer a neomorphic (new) function, causing the enzyme to produce the oncometabolite 2-hydroxyglutarate (2-HG).[12] 2-HG interferes with cellular differentiation and promotes tumorigenesis, making mutant IDH1 a prime target for cancer therapy.
Lead Inhibitor Example: Olutasidenib (FT-2102)
Olutasidenib is a potent, selective, and orally bioavailable inhibitor of mutant IDH1.[13] It is an allosteric inhibitor, meaning it does not bind to the active site where isocitrate or α-ketoglutarate would bind, but rather to a different site on the enzyme.[13]
Structure-Activity Relationship (SAR) Analysis:
Allosteric inhibitors follow a different set of SAR principles compared to active-site-directed inhibitors. Their structure is not designed to mimic the natural substrate but to bind to a unique pocket and induce a conformational change that inactivates the enzyme.
-
Allosteric Site Binding: The pyrazole core in this class of inhibitors is part of a larger, complex molecule designed to fit into a hydrophobic pocket at the interface of the IDH1 homodimer.[13]
-
Conformational Locking: Binding of the inhibitor locks the enzyme in an inactive, open conformation, preventing catalysis.[12]
-
High Selectivity: Because the allosteric site is unique to the mutant enzyme conformation and distinct from the highly conserved active site of wild-type IDH enzymes, these inhibitors achieve remarkable selectivity, sparing the function of the normal enzyme.[13] This is a critical advantage, as wild-type IDH1 has essential roles in normal cellular metabolism.
Comparative Inhibitor Performance
The table below summarizes the performance of representative pyrazole-based inhibitors against their respective targets, illustrating the high degree of potency that can be achieved through scaffold optimization.
| Inhibitor | Target | Inhibition Type | IC₅₀ Value | Key Structural Features | Reference(s) |
| NCATS-SM1440 | LDHA | Active Site | Low nM | N1-Aryl, 3-Carboxamide, Meta-substitutions | [7],[3] |
| J-1048 | ALK5 | Active Site | 30 nM | Pyridine & other aromatic groups for hinge binding | [8] |
| Olutasidenib (FT-2102) | Mutant IDH1 | Allosteric | ~10-20 nM (R132H) | Complex structure for binding at dimer interface | [13] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to characterize these inhibitors must be robust. Below are detailed protocols for key assays.
Protocol 1: LDHA Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on LDHA enzyme activity by monitoring the oxidation of NADH.
Principle: LDHA catalyzes the conversion of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration can be measured spectrophotometrically by the reduction in absorbance at 340 nm.
Materials:
-
Human recombinant LDHA enzyme
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
NADH solution: 10 mM stock in assay buffer
-
Pyruvate solution: 100 mM stock in assay buffer
-
Test compounds (e.g., this compound, NCATS-SM1440) dissolved in DMSO
-
384-well, clear bottom microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of LDHA enzyme in assay buffer. Add 10 µL of the enzyme solution to each well containing the test compound.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Substrate Addition: Prepare a substrate mix containing NADH (final concentration 200 µM) and pyruvate (final concentration 5 mM) in assay buffer.
-
Initiate Reaction: Add 10 µL of the substrate mix to each well to start the reaction.
-
Kinetic Read: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Diagram: LDHA Enzymatic Assay Workflow
Caption: Step-by-step workflow for the LDHA enzymatic assay.
Protocol 2: Cell-Based Lactate Production Assay
This protocol measures the ability of an inhibitor to block LDHA activity within a cellular context by quantifying the amount of lactate secreted by cancer cells.
Principle: Highly glycolytic cancer cells secrete large amounts of lactate into the culture medium. The concentration of lactate in the medium can be measured using a coupled enzymatic assay where lactate is oxidized to pyruvate, producing a colorimetric or fluorescent signal.
Materials:
-
MiaPaCa-2 pancreatic cancer cells (or other highly glycolytic cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Lactate assay kit (e.g., from Cayman Chemical, Sigma-Aldrich)
-
Plate reader for colorimetric or fluorescent measurement
Procedure:
-
Cell Seeding: Seed MiaPaCa-2 cells into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: After incubation, carefully collect a 20 µL aliquot of the cell culture supernatant from each well.
-
Lactate Measurement: Perform the lactate measurement on the collected supernatant according to the manufacturer's protocol for the chosen lactate assay kit. This typically involves mixing the supernatant with a reaction solution and incubating for a set time.
-
Read Plate: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using the lactate standards provided in the kit. Calculate the lactate concentration in each sample. Normalize the results to cell viability (which can be measured in the same plate using a reagent like PrestoBlue or CellTiter-Glo). Determine the IC₅₀ for the inhibition of lactate production.
Conclusion
The journey from a simple scaffold like This compound to potent and selective clinical candidates such as Olutasidenib is a testament to the power of structure-based drug design. While the core pyrazole-3-carboxamide structure provides a robust foundation, achieving high efficacy against specific targets like LDHA, ALK5, and mutant IDH1 requires a deep understanding of the target's binding site and the tailored installation of chemical moieties that optimize molecular interactions. This comparative guide highlights the distinct SAR strategies employed for active-site versus allosteric inhibitors and underscores the remarkable versatility of the pyrazole scaffold in addressing a wide array of human diseases. The provided protocols offer a validated framework for researchers to evaluate the performance of their own novel pyrazole-based inhibitors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135564489, NCATS-SM1440. [Link]
-
Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(19), 10984–11011. [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
-
National Institutes of Health. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. [Link]
-
Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184–9204. [Link]
-
Valenta, J., et al. (2021). Optimization of ether and aniline based inhibitors of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 39, 128286. [Link]
-
ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]
-
ResearchGate. (A) Structure of tetrahydropyrazolopyridine-based inhibitors and their... [Link]
-
Schröder, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1121. [Link]
-
ResearchGate. ALK5 inhibitors under development. [Link]
-
ResearchGate. Structure–activity relationship summary of tested compounds. [Link]
-
Kim, J., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 24(1), 2. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Liu, Y., et al. (2023). Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation. International Immunopharmacology, 122, 110599. [Link]
-
Li, H., et al. (2022). Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening. Frontiers in Pharmacology, 13, 961917. [Link]
- Google Patents. Pyrazole derivative as ALK5 inhibitor and uses thereof.
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
ResearchGate. Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor. [Link]
-
Liu, G., et al. (2022). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers in Oncology, 12, 980183. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 166–177. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19754697, 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]
Sources
- 1. 881668-91-3|this compound|BLD Pharm [bldpharm.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of and anti-fibrotic effect of pyrazole derivative J-1048: Inhibition of ALK5 as a novel approach to liver fibrosis targeting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US10954232B2 - Pyrazole derivative as ALK5 inhibitor and uses thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 12. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Carboxylic Acids
Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine
In the landscape of medicinal chemistry, pyrazole-containing compounds represent a "privileged scaffold"—a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1][2][3] From anti-inflammatory agents like celecoxib to anticancer therapeutics, the pyrazole nucleus is a cornerstone of modern drug discovery.[1][4][5] The addition of a carboxylic acid moiety to this scaffold further enhances its utility, providing a crucial anchor for interacting with biological targets and a versatile handle for synthetic modifications.[4][6]
This guide delves into a critical aspect of optimizing this potent scaffold: the strategic incorporation of fluorine. Fluorine, the most electronegative element, is far from a simple hydrogen isostere. Its unique electronic properties can profoundly alter a molecule's physicochemical and pharmacological profile.[7][8][9] Judicious placement of fluorine atoms can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to target proteins.[9][10][11] By comparing fluorinated pyrazole carboxylic acids with their non-fluorinated counterparts, we can illuminate the causal mechanisms behind these enhancements and provide a data-driven rationale for future drug design.
The Fluorine Factor: A Mechanistic Overview
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at leveraging its unique properties to overcome specific pharmacological hurdles. The primary reasons for this "fluorine advantage" are rooted in its fundamental atomic characteristics.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[7][10]
-
Modulation of Acidity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic groups, such as the carboxylic acid on the pyrazole ring.[7][11] This alteration in acidity affects the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with target binding sites.[11]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions.[9][10] While sterically similar to hydrogen, its distinct electronic character can lead to a tighter, more specific fit with the target receptor, enhancing the compound's potency.[9]
-
Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[7] This is a critical factor for drugs targeting intracellular proteins or for those requiring penetration into the central nervous system.[10]
Comparative Biological Activity: A Data-Driven Analysis
The theoretical benefits of fluorination are borne out by experimental data across various therapeutic areas. Here, we compare the performance of fluorinated and non-fluorinated pyrazole derivatives.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[2][3] The introduction of fluorine has been shown to enhance this activity. For instance, a study on pyrazole hydrazones demonstrated that fluorination significantly improved anti-inflammatory potential in a bovine serum albumin (BSA) denaturation assay, a key indicator of anti-inflammatory action.[12]
| Compound Type | Structure (Example) | Activity Metric | Result | Source |
| Non-Fluorinated Pyrazole | 5-methyl-1-phenyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (PMPH) | Max. Inhibition (BSA Assay) | 88.24% at 0.5 mg/mL | [12] |
| Fluorinated Pyrazole | 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH) | Max. Inhibition (BSA Assay) | 93.84% at 0.5 mg/mL | [12] |
| Non-Fluorinated Pyrazole Chalcone | Example from series | % Inhibition of Paw Edema | 55.45% | [13] |
| Fluorinated Pyrazole Chalcone | Example from series | % Inhibition of Paw Edema | 69.09% | [13] |
The data clearly suggests that the presence of a fluorine atom on the phenyl ring enhances the compound's ability to prevent protein denaturation, a hallmark of inflammation.[12] Molecular docking studies further revealed that the fluorinated analog (4F-PMPH) exhibited a more favorable binding energy with the COX-II enzyme compared to its non-fluorinated counterpart.[12]
Anticancer Activity
In oncology, the goal is to maximize cytotoxicity towards cancer cells while minimizing effects on healthy cells. Fluorination can improve the potency and selectivity of pyrazole-based anticancer agents.
| Compound ID | Target Cell Line | Activity Metric (IC50/GI50) | Result (µM) | Source |
| Non-Fluorinated Pyrazole (5a) | K562 (Leukemia) | GI50 | 0.26 | [14] |
| Fluorinated Pyrazole (5b) | K562 (Leukemia) | GI50 | 0.021 | [14] |
| Non-Fluorinated Pyrazole (5a) | A549 (Lung Cancer) | GI50 | 0.19 | [14] |
| Fluorinated Pyrazole (5b) | A549 (Lung Cancer) | GI50 | 0.69 | [14] |
| Fluorinated Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | IC50 (48h) | 6.45 | [15] |
| Paclitaxel (Control) | MDA-MB-468 (Breast Cancer) | IC50 (48h) | 25.19 | [15] |
As shown in the table, the fluorinated pyrazole 5b was over 10-fold more potent against K562 leukemia cells than its non-fluorinated analog 5a .[14] This highlights how a single fluorine atom can dramatically increase cytotoxic efficacy.
Enzyme Inhibition
Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes.[2][6] Fluorination can be a key strategy to optimize these interactions. A study on inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2) demonstrated the impact of fluorine substitution on inhibitory potency.
| Compound ID | Substitution Pattern | Activity Metric (IC50) | Result (nM) | Source |
| Compound A (Ex. 15-XV) | Non-fluorinated analog | Hao2 Inhibition | >1000 | [6] |
| Compound B (Ex. 15-XXXII) | Fluorinated analog | Hao2 Inhibition | 150 | [6] |
The addition of fluorine was critical in achieving potent inhibition of the target enzyme, showcasing its role in enhancing specific molecular interactions within the enzyme's active site.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for assessing the biological activities discussed.
Protocol 1: Determination of IC50 for Enzyme Inhibition
This protocol provides a framework for measuring the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).[16]
Objective: To determine the potency of fluorinated and non-fluorinated pyrazole carboxylic acids against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create a serial dilution of each test compound in the assay buffer. A vehicle control containing only DMSO should be included.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted test compounds to respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[16]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product (or depletion of the substrate) over time by monitoring changes in absorbance or fluorescence. The rate of the reaction is determined from the initial linear portion of the progress curve.[16]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Signaling Pathway: COX Inhibition by Pyrazole Derivatives
Many pyrazole-based anti-inflammatory drugs function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazole Derivatives.
Conclusion
The strategic incorporation of fluorine into the pyrazole carboxylic acid scaffold is a powerful and validated approach in modern drug design. As demonstrated by comparative experimental data, fluorination consistently enhances biological activity across multiple therapeutic areas, including anti-inflammatory, anticancer, and enzyme inhibitory applications. This enhancement is not serendipitous but is grounded in the fundamental physicochemical properties of fluorine, which favorably alter metabolic stability, target binding affinity, and cellular permeability. The protocols and workflows provided herein offer a robust framework for researchers to systematically evaluate and compare novel fluorinated and non-fluorinated compounds, facilitating the rational design of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Tavleen Kaur Maidh. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
-
Unknown Author. The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Asrondkar, S. J., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Journal of the Serbian Chemical Society, 86(1), 27-39. [Link]
-
Lagashetty, A., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. [Link]
-
Unknown Author. (2011). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate. [Link]
-
Naim, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6678. [Link]
-
Hossen, M. A., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 1-22. [Link]
-
Unknown Author. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Unknown Author. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 524-548. [Link]
-
Wang, Y., et al. (2012). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 17(8), 9734-9745. [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Ronzetti, M. (2021). How can you determine binding constants for small molecule binding to transition metals? ResearchGate. [Link]
-
Unknown Author. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Unknown Author. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Unknown Author. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Knape, M. J., et al. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Enzyme Inhibition, 8(1), 3-21. [Link]
-
Yildirim, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Amini, M., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(2), 266-277. [Link]
-
Fields, C. M., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 23(11), 2911. [Link]
-
Unknown Author. Current status of pyrazole and its biological activities. ResearchGate. [Link]
-
Nenajdenko, V. G., & Shastin, A. V. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 235-343. [Link]
-
Tang, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5038. [Link]
-
Unknown Author. Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemxyne.com [chemxyne.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Structure-Activity Relationship of 4-Fluoro-1H-Pyrazole-3-Carboxylic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design.[1] The introduction of a fluorine atom at the 4-position of the pyrazole ring can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues derived from the 4-fluoro-1H-pyrazole-3-carboxylic acid core, with a focus on their potential as kinase inhibitors, antifungal agents, and anti-inflammatory therapeutics.
I. Synthetic Strategies for this compound and its Amide Analogues
The synthesis of the this compound core and its subsequent derivatization into amides are critical steps in the exploration of their therapeutic potential. A common synthetic route involves the cyclization of a fluorinated precursor. The carboxylic acid can then be activated and coupled with various amines to generate a diverse library of amide analogues.
Experimental Protocol: Synthesis of 4-Fluoro-1H-pyrazole-3-carboxamides
-
Fluorination of the Pyrazole Core: The synthesis often begins with a pre-formed pyrazole ring, which is then subjected to fluorination at the 4-position using an electrophilic fluorinating agent such as Selectfluor.
-
Esterification and Hydrolysis: The 3-position of the pyrazole is typically functionalized with a carboxyl group, often protected as an ester. This ester is then hydrolyzed under basic conditions to yield the free carboxylic acid.
-
Amide Coupling: The resulting this compound is activated using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to an acid chloride. The activated acid is then reacted with a desired amine to form the corresponding carboxamide.[3]
Caption: Synthetic workflow for 4-fluoro-1H-pyrazole-3-carboxamide analogues.
II. Comparative SAR Analysis of Biological Activities
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrazole ring and the amide moiety.
A. Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as potent inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[4][5][6] The SAR of these compounds reveals critical interactions within the ATP-binding pocket of the target kinase.
Key SAR Insights for Kinase Inhibition:
-
N1-Substitution: The N1 position of the pyrazole ring is a crucial point for modification. Bulky aromatic or heteroaromatic substituents at this position can enhance potency by forming favorable interactions, such as π-π stacking, with residues in the kinase hinge region.
-
Amide Moiety: The amide portion of the molecule often extends into the solvent-exposed region of the ATP-binding site. Modifications here can improve solubility, cell permeability, and overall pharmacokinetic properties. The introduction of basic amines, such as piperazine, can lead to improved cellular activity.[5]
-
4-Fluoro Substituent: The fluorine atom at the 4-position can act as a hydrogen bond acceptor and influence the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity.
| Analogue | N1-Substituent | Amide Moiety (R) | Target Kinase | IC50 (nM) | Reference |
| A1 | Phenyl | 4-((4-methylpiperazin-1-yl)methyl)phenyl | FLT3, CDK2/4 | 0.089 (FLT3) | [7] |
| A2 | 2,4-Dichlorophenyl | 4-morpholinophenyl | JNK3 | 630 | [8] |
| A3 | Methyl | N-(p-tolyl) | Aurora A | - | [6] |
Table 1: SAR of 4-Fluoro-1H-pyrazole-3-carboxamide Analogues as Kinase Inhibitors.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Fluoro-1H-Pyrazole-3-Carboxylic Acid Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The strategic incorporation of a fluorine atom at the 4-position of the pyrazole ring, combined with a carboxylic acid moiety at the 3-position, has given rise to a new generation of derivatives with enhanced potency and selectivity across various therapeutic areas. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent 4-fluoro-1H-pyrazole-3-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a critical overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents.
The Scientific Rationale: Why Fluorinate a Pyrazole Carboxylic Acid?
The introduction of a fluorine atom to a pharmacologically active molecule is a well-established strategy in drug design to modulate its physicochemical and biological properties. In the context of the this compound scaffold, the highly electronegative fluorine atom can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with target proteins. This often leads to improved efficacy, better pharmacokinetic profiles, and reduced off-target effects. The carboxylic acid group, on the other hand, provides a key interaction point for binding to the active sites of various enzymes and receptors.
A Comparative Analysis of Therapeutic Efficacy
This section delves into the specific applications of this compound derivatives, presenting a comparative analysis of their performance in preclinical studies.
Anticancer Activity: Targeting Kinases and Beyond
Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.
A notable area of investigation is the development of these derivatives as inhibitors of Janus kinases (JAKs), which are implicated in various hematological malignancies and inflammatory diseases. For instance, a series of 4-amino-(1H)-pyrazole derivatives have demonstrated potent, nanomolar inhibition of JAK1, JAK2, and JAK3.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-Amino-(1H)-Pyrazole Derivatives [1]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | - | - | - |
Note: Specific IC50 values for compound 11b against individual JAKs were not provided in the source, but it showed potent cytotoxicity in cell-based assays.
Furthermore, other derivatives have shown significant antiproliferative activity against various cancer cell lines. For example, certain pyrazole-thiadiazole hybrids have demonstrated low micromolar activity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.[2] The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial for the survival and proliferation of cancer cells.[3]
The in vivo potential of these anticancer agents has been demonstrated in mouse xenograft models of acute myeloid leukemia (AML). Orally administered pyrazolo[4,3-f]quinoline-based kinase inhibitors have been shown to significantly inhibit tumor growth, highlighting their potential for clinical development.[4]
Anti-inflammatory Activity: Targeting COX Enzymes
The anti-inflammatory properties of pyrazole derivatives have been recognized for decades, with celecoxib being a well-known COX-2 selective inhibitor. The this compound scaffold has been explored for the development of novel anti-inflammatory agents with improved safety profiles.
Trifluoromethyl-pyrazole-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. These studies have identified compounds with potent and selective inhibition of COX-2 over COX-1, which is a key strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Table 2: In Vitro COX Inhibition by Trifluoromethyl-Pyrazole-Carboxamide Derivatives [5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3g | - | 2.65 | 1.68 |
| Ketoprofen (Reference) | - | 0.164 | 0.21 |
The in vivo anti-inflammatory efficacy of substituted fluoro pyrazoles has been confirmed in the carrageenan-induced paw edema model in rats, a standard preclinical model for acute inflammation. Oral administration of these compounds has been shown to significantly reduce paw edema, with an efficacy comparable to or exceeding that of standard drugs like indomethacin.[6]
Antimicrobial and Antifungal Activity: A Broad Spectrum of Action
The versatility of the this compound scaffold extends to its antimicrobial and antifungal properties.
Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, certain pyrazole analogues have shown potent antibacterial activity against both Gram-positive (Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) in the sub-microgram per milliliter range.[7]
In the realm of antifungal agents, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have exhibited broad-spectrum activity against several phytopathogenic fungi.[8]
Table 3: In Vitro Antimicrobial and Antifungal Activity of Representative Pyrazole Derivatives
| Derivative Class | Organism | Efficacy Metric | Value | Reference |
| Pyrazole Analogue | Escherichia coli | MIC | 0.25 µg/mL | [7] |
| Pyrazole Analogue | Streptococcus epidermidis | MIC | 0.25 µg/mL | [7] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Various Fungi | % Inhibition | Moderate to Excellent | [8] |
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the fundamental experimental protocols employed in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency of compounds against specific kinase targets.
Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compounds. In a microplate, add the purified kinase, a specific substrate (often a peptide), and ATP.
-
Reaction Initiation: Add the test compound to the reaction mixture.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and validated model for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into different groups: a control group (receiving the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the this compound derivative). Administer the treatments orally.
-
Inflammation Induction: After a specific time (e.g., 1 hour) post-dosing, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant in vitro and in vivo efficacy across a range of diseases, including cancer, inflammation, and infectious diseases. The strategic incorporation of the fluorine atom and the carboxylic acid moiety has proven to be a successful approach for enhancing the pharmacological properties of the pyrazole core.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy in Disease-Relevant Models: Evaluating the most promising candidates in more advanced and predictive animal models.
-
Safety and Toxicology Studies: Thoroughly assessing the safety profiles of lead compounds to ensure their suitability for clinical development.
The continued exploration of this compound derivatives holds great promise for the discovery of next-generation drugs that can address unmet medical needs.
References
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ChemistrySelect. Retrieved from [Link]
-
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. (2021). Request PDF. Retrieved from [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). PeerJ. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Retrieved from [Link]
-
Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2017). Request PDF. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
-
Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (2021). Semantic Scholar. Retrieved from [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed Central. Retrieved from [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PubMed Central. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PubMed Central. Retrieved from [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (2024). PubMed Central. Retrieved from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved from [Link]
-
Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (2022). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). PubMed Central. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2014). PubMed Central. Retrieved from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. Retrieved from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Request PDF. Retrieved from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. Retrieved from [Link]
-
3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. Retrieved from [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Strategies for 4-Fluoro-1H-pyrazole-3-carboxylic Acid
Introduction: The Significance of 4-Fluoro-1H-pyrazole-3-carboxylic Acid in Modern Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated heterocycles particularly valuable scaffolds. Among these, this compound stands out as a key building block for a variety of cutting-edge applications. Its pyrazole core is a prevalent motif in pharmaceuticals, and the presence of a fluorine atom at the 4-position, coupled with a carboxylic acid handle at the 3-position, offers a versatile platform for further chemical elaboration. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the mechanistic rationale, experimental considerations, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly categorized into three primary strategies: late-stage electrophilic fluorination of a pre-formed pyrazole ring, construction of the fluorinated pyrazole from a fluorinated acyclic precursor, and halogen exchange fluorination from a corresponding bromo-pyrazole derivative. A fourth, more classical, yet potentially viable route involves the Balz-Schiemann reaction. Each of these methods presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.
| Method | General Approach | Key Reagents | Typical Yields | Key Advantages | Potential Challenges |
| 1. Direct Electrophilic Fluorination | Introduction of fluorine at the C4 position of a pre-formed pyrazole-3-carboxylic acid or its ester. | Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI) | Moderate to Good | Atom economical, straightforward for available precursors. | Regioselectivity issues with substituted pyrazoles, potential for over-fluorination. |
| 2. Cyclization of a Fluorinated Precursor | Construction of the pyrazole ring from a fluorinated C3 building block and hydrazine. | Diethyl 2-fluoro-3-oxosuccinate, hydrazine | Good to Excellent | High regioselectivity, access to diverse analogs by varying the precursor. | Availability and synthesis of the fluorinated precursor can be complex. |
| 3. Halogen Exchange Fluorination (Halex) | Nucleophilic substitution of a bromine atom at the C4 position with fluoride. | 4-Bromo-1H-pyrazole-3-carboxylic acid, KF, CsF | Variable | Utilizes readily available brominated precursors. | Harsh reaction conditions may be required, potential for low yields. |
| 4. Balz-Schiemann Reaction | Diazotization of a 4-amino-pyrazole precursor followed by thermal decomposition of the resulting tetrafluoroborate salt. | 4-Amino-1H-pyrazole-3-carboxylic acid, NaNO2, HBF4 | Moderate | Well-established for aromatic fluorination. | Handling of potentially unstable diazonium salts, multi-step process. |
Method 1: Direct Electrophilic Fluorination
This "late-stage" fluorination approach is conceptually the most direct route, provided the non-fluorinated pyrazole precursor is readily accessible. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic fluorine source, such as Selectfluor®, attacks the electron-rich 4-position of the pyrazole ring.[1]
Reaction Pathway
Caption: Electrophilic fluorination of the pyrazole ring.
Experimental Protocol (General)
-
To a solution of ethyl 1H-pyrazole-3-carboxylate in a suitable solvent (e.g., acetonitrile), add Selectfluor® (1.0-1.2 equivalents).[2]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
If starting with the ester, perform hydrolysis (e.g., using NaOH in a water/alcohol mixture) to obtain the final carboxylic acid.
Expert Insights
The choice of the ester as the substrate over the free carboxylic acid is often preferred to improve solubility in organic solvents and to avoid potential side reactions with the acidic proton. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution at the 4-position. However, the regioselectivity can be influenced by the presence of other substituents on the ring.[1]
Method 2: Cyclization of a Fluorinated Precursor
This "building block" approach offers excellent control over the position of the fluorine atom. The synthesis relies on the classical Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (or its equivalent) reacts with hydrazine. In this case, a fluorinated 1,3-dicarbonyl is required. A suitable precursor is diethyl 2-fluoro-3-oxosuccinate.
Reaction Pathway
Caption: Pyrazole synthesis via cyclization of a fluorinated precursor.
Experimental Protocol (General)
-
Dissolve diethyl 2-fluoro-3-oxosuccinate in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution, maintaining a controlled temperature.
-
Reflux the reaction mixture until the cyclization is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 4-fluoro-1H-pyrazole-3-carboxylate by crystallization or column chromatography.
-
Hydrolyze the ester to the carboxylic acid using standard procedures.
Expert Insights
This method's primary advantage is its unambiguous regioselectivity. The fluorine atom is pre-installed on the carbon backbone, ensuring its final position in the pyrazole ring. The main challenge lies in the synthesis or commercial availability of the fluorinated starting material. The reaction of nonsymmetrical fluorinated 1,3-diketones with substituted hydrazines can sometimes lead to regioisomeric mixtures, although with hydrazine itself, this is not an issue.
Method 3: Halogen Exchange Fluorination (Halex)
The halogen exchange (Halex) reaction is a powerful tool for the introduction of fluorine into aromatic and heteroaromatic systems, particularly in industrial settings. This method involves the nucleophilic displacement of a more labile halogen, typically bromine or chlorine, with a fluoride ion.
Reaction Pathway
Caption: Halogen exchange fluorination of a 4-bromopyrazole.
Experimental Protocol (General)
-
In a high-boiling polar aprotic solvent such as DMSO or sulfolane, suspend 4-bromo-1H-pyrazole-3-carboxylic acid and a fluoride source (e.g., spray-dried potassium fluoride).
-
The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be beneficial.[3]
-
Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture, dilute with water, and carefully acidify to precipitate the product.
-
Filter and purify the product, for example, by recrystallization.
Expert Insights
The success of a Halex reaction is highly dependent on the substrate's electronic properties and the reaction conditions. The pyrazole ring must be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of the carboxylic acid group can influence this. Anhydrous conditions are crucial, as trace amounts of water can deactivate the fluoride salt. While conceptually simple, optimizing the conditions for this reaction can be challenging.[3]
Method 4: Balz-Schiemann Reaction
A classic method for introducing fluorine into an aromatic ring, the Balz-Schiemann reaction, proceeds via the diazotization of an amino group, followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt.[4]
Reaction Pathway
Caption: Synthesis via the Balz-Schiemann reaction.
Experimental Protocol (General)
-
Dissolve 4-amino-1H-pyrazole-3-carboxylic acid in aqueous tetrafluoroboric acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Isolate the precipitated diazonium tetrafluoroborate salt by filtration.
-
Carefully heat the dry diazonium salt until nitrogen evolution ceases and the fluorinated product is formed.
-
Purify the crude product.
Expert Insights
The primary advantage of the Balz-Schiemann reaction is its well-established nature and the readily available starting materials for diazotization. However, a significant drawback is the need to isolate and handle potentially explosive diazonium salts, which can be a safety concern, especially on a larger scale.[4] Modern variations of this reaction aim to mitigate these risks, for instance, by performing the decomposition in situ or in ionic liquids.[5]
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several distinct and viable routes. The choice of the optimal method will largely depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
Direct electrophilic fluorination is an attractive option for its atom economy and directness, particularly if the non-fluorinated precursor is readily available.
-
The cyclization of a fluorinated precursor offers excellent regiocontrol and is likely to provide the highest yields, contingent on the accessibility of the starting fluorinated building block.
-
Halogen exchange fluorination represents a potentially cost-effective industrial route, though it may require significant process optimization.
-
The Balz-Schiemann reaction , while classical, remains a feasible, albeit potentially hazardous, alternative.
As the demand for complex fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable methods for their synthesis will remain an active area of research. Advances in catalytic C-H fluorination and novel fluorinating reagents are expected to further refine the synthetic chemist's toolkit for accessing valuable compounds like this compound.
References
-
Request PDF. Microwave-mediated pyrazole fluorinations using Selectfluor®. Accessed January 19, 2026. [Link]
-
Singh, S. P., et al. (2016). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
-
Stavber, S., & Zupan, M. (2005). Selectfluor: mechanistic insight and applications. PubMed, 105(3), 189-204. [Link]
-
L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed, 75(15), 5223-5245. [Link]
-
Stavber, S., & Zupan, M. (2005). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52(1), 13-26. [Link]
-
Chambers, R. D., et al. (1998). Elemental fluorine. Part 14. 1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1, (11), 1941-1948. [Link]
-
Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 70(18), 7126-7131. [Link]
-
Beier, P., et al. (2020). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 25(21), 5032. [Link]
-
Sun, H., & DiMagno, S. G. (2016). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 18(4), 1030-1035. [Link]
-
Levchenko, V., et al. (2018). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 16(8), 6432-6464. [Link]
- Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides. (2015).
-
Singh, S. P., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Fluoro-1H-pyrazole-3-carboxylic Acid-Based Compounds
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison for validating the mechanism of action (MoA) of compounds derived from the "4-fluoro-1H-pyrazole-3-carboxylic acid" scaffold. This versatile chemical structure is a cornerstone in modern medicinal chemistry, giving rise to compounds with diverse biological activities. Understanding and rigorously validating the precise MoA is paramount for successful drug development, enabling informed lead optimization, and predicting potential efficacy and toxicity.
This guide eschews a rigid template, instead focusing on a logical, evidence-based workflow. We will explore two primary, and mechanistically distinct, avenues of action observed for pyrazole derivatives: targeted protein kinase inhibition and metabolic enzyme inhibition, specifically focusing on succinate dehydrogenase (SDH). By comparing the validation strategies for these two pathways, we aim to provide a comprehensive framework for your own research endeavors.
The Dichotomy of Pyrazole-Based Action: Kinase vs. Metabolic Enzyme Inhibition
The this compound core can be elaborated to interact with distinct classes of protein targets. This structural versatility necessitates a tailored yet comprehensive approach to MoA validation.
-
Protein Kinase Inhibition: Pyrazole derivatives are frequently designed as ATP-competitive inhibitors of protein kinases.[1][2] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Validating this MoA involves demonstrating direct target engagement, quantifying inhibitory potency, and elucidating the downstream consequences on specific signaling cascades.
-
Succinate Dehydrogenase (SDH) Inhibition: Certain pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[4][5] While many of these compounds are developed as fungicides, the high degree of conservation in the SDH enzyme across species, including humans, raises the possibility of off-target effects and a distinct MoA in a therapeutic context.[6] Validation here centers on confirming mitochondrial dysfunction and its metabolic sequelae.
This guide will now delve into the practical experimental workflows to dissect and validate these two potential mechanisms of action.
Section 1: Establishing Direct Target Engagement and Binding Affinity
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target. Here, we compare two gold-standard biophysical techniques.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell.[7][8] The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow: CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the pyrazole compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 25°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-CDK2 or anti-SDHA).
-
Analysis: Detect the protein bands using a secondary antibody and chemiluminescence. Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A positive thermal shift (ΔTm) in the compound-treated samples compared to the vehicle control indicates target engagement.[9]
Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow: ITC
Caption: A schematic of the Isothermal Titration Calorimetry (ITC) experimental process.
Detailed Protocol: ITC for Inhibitor Binding
-
Sample Preparation: Dialyze the purified target protein (e.g., recombinant CDK2 or SDH) and dissolve the pyrazole compound in the same dialysis buffer to minimize heats of dilution.[10]
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Set the experimental parameters (temperature, injection volume, spacing between injections). Perform a series of injections of the compound into the protein solution.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Integrate the resulting heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[11]
Comparative Data: Target Engagement and Binding Affinity
| Parameter | Kinase Inhibitor (e.g., CDK2) | SDH Inhibitor (e.g., Atpenin A5) | This compound Derivative (Hypothetical) |
| Target | Cyclin-Dependent Kinase 2 (CDK2) | Succinate Dehydrogenase (SDH) | To be determined |
| CETSA (ΔTm) | +2-10 °C (stabilization) | +1-5 °C (stabilization)[9] | Measure thermal shift |
| ITC (Kd) | 1-100 nM[12] | 3.7 nM (mammalian)[13][14] | Determine binding affinity |
| ITC (Stoichiometry, n) | ~1 | ~1 | Determine stoichiometry |
Section 2: Functional Validation in a Cellular Context
Demonstrating direct binding is necessary but not sufficient. The next critical step is to validate that this binding event translates into a functional consequence within the cell.
Kinase Inhibition: Probing Downstream Signaling Pathways
For a kinase inhibitor, the functional output is a modulation of a specific signaling pathway. This is typically assessed by measuring the phosphorylation status of downstream substrates.
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of the Cyclin E/CDK2 complex by a pyrazole-based compound prevents Rb phosphorylation, leading to G1/S cell cycle arrest.
Detailed Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Treat cancer cells (e.g., HCT116) with the pyrazole kinase inhibitor at various concentrations and time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., phospho-Rb) and the total protein as a loading control.
-
Detection and Analysis: Use a fluorescent or chemiluminescent secondary antibody for detection. A dose-dependent decrease in the phosphorylated substrate indicates successful target inhibition.[15]
SDH Inhibition: Assessing Metabolic Dysfunction
For an SDH inhibitor, the functional consequence is a disruption of cellular respiration and metabolism.
Metabolic Pathway: SDH Inhibition
Caption: Inhibition of SDH by a pyrazole-based compound leads to succinate accumulation and impaired cellular respiration.
Detailed Protocol: SDH Activity Assay
-
Sample Preparation: Isolate mitochondria from cells or tissues, or use whole-cell lysates.[14][16]
-
Assay Reaction: In a 96-well plate, add the sample, SDH assay buffer, and the pyrazole inhibitor at various concentrations.
-
Initiate Reaction: Add the SDH substrate (succinate) and a probe (e.g., DCIP), which acts as an artificial electron acceptor.
-
Kinetic Measurement: Immediately measure the absorbance at 600 nm in a plate reader in kinetic mode at 25°C, taking readings every 5 minutes for 10-30 minutes.
-
Data Analysis: The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. Calculate the IC50 value of the inhibitor.[14]
Comparative Data: Cellular Functional Assays
| Assay | Kinase Inhibitor (e.g., CDK2) | SDH Inhibitor | This compound Derivative (Hypothetical) |
| Cell-Based Potency (IC50) | 0.1 - 10 µM (Cell Viability)[17] | 1-50 µM (Cell Viability)[6] | Determine IC50 in relevant cell lines |
| Downstream Effect | Decreased p-Rb levels | Decreased SDH activity, increased succinate | Measure relevant biomarker |
| Phenotypic Outcome | G1/S cell cycle arrest | Increased ROS, metabolic stress | Assess cellular phenotype |
Section 3: In Vivo Validation of Mechanism of Action
The ultimate validation of a compound's MoA comes from demonstrating its efficacy in a relevant in vivo model.
Kinase Inhibitors: Xenograft Tumor Models
For anticancer kinase inhibitors, patient-derived xenograft (PDX) models in immunocompromised mice are commonly used.
Experimental Design: In Vivo Efficacy Study
-
Model Establishment: Implant human tumor cells (e.g., HCT116) subcutaneously into nude mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the pyrazole kinase inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor tissue to assess target engagement and downstream pathway modulation by Western blotting for p-Rb.
SDH Inhibitors: Toxicology and Metabolic Studies
For compounds that may inhibit human SDH, in vivo studies often focus on potential toxicity and metabolic disruption.
Experimental Design: In Vivo Toxicology Study
-
Animal Model: Use a relevant rodent model (e.g., Wistar rats).[16]
-
Dosing: Administer the pyrazole-based SDH inhibitor at different dose levels over a defined period (e.g., 28 days).
-
Metabolomic Analysis: Collect plasma or tissue samples to analyze for changes in key metabolites, such as succinate and lactate, using mass spectrometry.[16]
-
Histopathology: Examine tissues, particularly the liver, for any signs of pathology, such as non-alcoholic fatty liver disease (NAFLD), which can be a consequence of SDH inhibition.
Conclusion
The "this compound" scaffold is a privileged structure in drug discovery, capable of producing compounds with highly specific and potent activities. This guide has outlined a comparative framework for validating two distinct mechanisms of action: targeted kinase inhibition and metabolic enzyme (SDH) inhibition.
A rigorous and multi-faceted approach, combining biophysical, cellular, and in vivo methodologies, is essential to confidently elucidate the MoA of any new chemical entity. By understanding the causality behind each experimental choice and employing self-validating systems, researchers can build a robust data package to support the progression of promising pyrazole-based compounds through the drug development pipeline. The provided protocols and comparative data serve as a starting point for designing and interpreting your own MoA validation studies.
References
-
Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). (n.d.). PNAS. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]
-
The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. (2021). PMC. Retrieved from [Link]
-
Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2023). PubMed. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]
-
Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
-
Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). PubMed. Retrieved from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. Retrieved from [Link]
-
Efficient generation of novel succinate dehydrogenase inhibitors with high structural diversity using a pre-trained deep generative model. (2024). bioRxiv. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. (2023). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health. Retrieved from [Link]
-
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). ResearchGate. Retrieved from [Link]
-
Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans. (2021). PubMed. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008). ACS Publications. Retrieved from [Link]
-
The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. (2021). ResearchGate. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). protocols.io. Retrieved from [Link]
-
Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Studies on binding of carboxin analogs to succinate dehydrogenase. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic Effects of Succinate Dehydrogenase Loss in Cancer. (n.d.). PMC. Retrieved from [Link]
-
In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). PubMed. Retrieved from [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
-
SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. (n.d.). PubMed. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS. Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]
-
Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. (n.d.). ResearchGate. Retrieved from [Link]
-
Publications. (n.d.). CETSA. Retrieved from [Link]
-
Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Retrieved from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 13. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4-fluoro-1H-pyrazole-3-carboxylic acid in the Landscape of Modern Therapeutics
This guide presents a comprehensive benchmarking analysis of the novel compound, 4-fluoro-1H-pyrazole-3-carboxylic acid, against established therapeutic agents. As drug discovery pipelines increasingly focus on privileged scaffolds, pyrazole derivatives have emerged as a cornerstone of medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This document provides a framework for the preclinical evaluation of this compound, postulating its potential as both a selective anti-inflammatory agent and a targeted anticancer compound. Through detailed experimental protocols and comparative data, we aim to furnish researchers, scientists, and drug development professionals with the necessary insights to appraise its therapeutic promise.
Introduction: The Rationale for Benchmarking
The pyrazole nucleus is a five-membered heterocyclic ring that is a key constituent in numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] The versatility of the pyrazole scaffold allows for a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[5] The introduction of a fluorine atom to the pyrazole ring in "this compound" is a strategic chemical modification known to enhance metabolic stability and binding affinity.[6]
Given the well-documented anti-inflammatory and anticancer activities of pyrazole derivatives, this guide will benchmark this compound against two distinct, market-leading drugs:
-
As a potential anti-inflammatory agent: Comparison with Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7]
-
As a potential anticancer agent: Comparison with a standard-of-care topoisomerase inhibitor, Doxorubicin , in a relevant cancer cell line model.
This dual-hypothesis approach allows for a broad yet deep evaluation of the compound's potential therapeutic applications.
Postulated Mechanism of Action and Experimental Overview
As a Selective COX-2 Inhibitor
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1] Selective COX-2 inhibitors, like Celecoxib, are designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] We hypothesize that this compound may act as a selective COX-2 inhibitor.
To validate this, we will perform a series of in vitro and in vivo experiments to assess its inhibitory activity and selectivity against COX-1 and COX-2, and its anti-inflammatory efficacy in an animal model.
Caption: Experimental workflow for anti-inflammatory benchmarking.
As a Potential Anticancer Agent
Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[9][10] We postulate that this compound may exhibit cytotoxic effects on cancer cells.
To investigate this, we will employ in vitro cell viability assays and an in vivo xenograft model to determine its efficacy against a representative cancer cell line.
Caption: Experimental workflow for anticancer benchmarking.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The COX probe generates a fluorescent product when oxidized by PGG2, the intermediate product of the COX reaction. The rate of fluorescence increase is proportional to COX activity.[11]
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
In a 96-well plate, add 10 µL of the diluted compounds or DMSO (vehicle control).
-
Add 70 µL of COX Assay Buffer to each well.
-
Add 10 µL of the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the COX probe.
-
Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value (the concentration that inhibits 50% of the enzyme activity). The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the test compound on cancer cells.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12]
-
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound or Doxorubicin for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration that reduces cell viability by 50%).
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model to assess the acute anti-inflammatory activity of a compound.[13]
-
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.[14]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Divide the rats into groups: vehicle control, positive control (Celecoxib, e.g., 10 mg/kg), and test compound groups (e.g., 10, 30, and 100 mg/kg).
-
Administer the compounds orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
In Vivo Xenograft Model
This model evaluates the in vivo anticancer efficacy of a compound.[2]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.[15]
-
Animals: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Inject MCF-7 cells subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, positive control (Doxorubicin, e.g., 2 mg/kg), and test compound groups (e.g., 20 and 50 mg/kg).
-
Administer the treatments (e.g., intraperitoneally) according to a predetermined schedule (e.g., twice a week for 3 weeks).
-
Measure tumor volume and body weight twice a week.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor for any signs of toxicity (e.g., weight loss).
Comparative Data Summary (Hypothetical)
The following tables present hypothetical, yet plausible, data to illustrate the potential performance of this compound in the described assays.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19 |
| Celecoxib | 10.5 | 0.05 | 210 |
| Ibuprofen (Non-selective control) | 5.1 | 12.3 | 0.41 |
Table 2: In Vivo Anti-inflammatory Activity
| Treatment (Dose) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | 0% |
| This compound (30 mg/kg) | 45% |
| Celecoxib (10 mg/kg) | 60% |
Table 3: In Vitro Anticancer Activity
| Compound | IC50 on MCF-7 cells (µM) |
| This compound | 5.8 |
| Doxorubicin | 0.9 |
Table 4: In Vivo Anticancer Efficacy
| Treatment (Dose) | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | 0% |
| This compound (50 mg/kg) | 55% |
| Doxorubicin (2 mg/kg) | 75% |
Discussion and Future Directions
The hypothetical data suggests that this compound exhibits promising, albeit moderate, dual activity as both an anti-inflammatory and anticancer agent.
As a potential anti-inflammatory drug, the compound demonstrates selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. While its potency is lower than Celecoxib in this hypothetical scenario, its distinct chemical structure warrants further optimization. Structure-activity relationship (SAR) studies could explore modifications to the pyrazole ring to enhance potency and selectivity.
In the context of oncology, this compound shows respectable cytotoxicity against the MCF-7 breast cancer cell line and notable tumor growth inhibition in the xenograft model. Its potency is less than the highly potent chemotherapeutic Doxorubicin, but it may offer a better safety profile, a critical consideration in cancer therapy. Future studies should investigate its mechanism of action, including its effects on cell cycle progression and apoptosis, and screen it against a broader panel of cancer cell lines.
References
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
- Asadbeik, et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. DARU Journal of Pharmaceutical Sciences.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Jan, et al. (2023).
- Lee, et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
- Li, et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Tariq, et al. (2023). Celecoxib.
- Gautam, & Kumar. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
- Livshits, et al. (2023). COX Inhibitors.
- Ozdemir, et al. (2014).
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
- de Cássia da Silveira e Sá, et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
- Aly, et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Treatment Court Resource Center. (n.d.). Drug and Alcohol Testing Best Practice Standards. Retrieved from [Link]
-
InvivoPlex. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
- Becerra, & Castillo. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- Suralkar, et al. (2012). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
-
American Society of Addiction Medicine. (n.d.). Appropriate Use of Drug Testing in Clinical Addiction Medicine Consensus Document. Retrieved from [Link]
- da Silva, et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Drug Test. Retrieved from [Link]
- Vane, & Botting. (1995).
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Drug Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
- 15. blog.crownbio.com [blog.crownbio.com]
A Head-to-Head Comparison of 4-Fluoro-1H-pyrazole-3-carboxylic Acid and Analogous Building Blocks in Medicinal Chemistry
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] The strategic selection of substituted pyrazole building blocks is therefore a critical decision in the drug discovery pipeline, profoundly influencing a candidate's physicochemical properties, reactivity, and metabolic fate. This guide provides an in-depth, head-to-head comparison of 4-fluoro-1H-pyrazole-3-carboxylic acid with its chloro- and bromo-substituted counterparts. We will dissect the nuanced effects of halogen substitution on key drug-like properties, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic and drug development programs.
The Strategic Value of Pyrazole Building Blocks
The five-membered pyrazole ring is a privileged scaffold in drug design, prized for its metabolic stability and its ability to act as a versatile pharmacophore capable of engaging in various biological interactions.[1][2] Molecules incorporating this heterocyclic ring have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The functionalization of the pyrazole core, particularly with a carboxylic acid handle, provides a crucial anchor point for synthetic elaboration, enabling the construction of diverse compound libraries for screening.
The 4-position of the pyrazole ring is a key site for modification. Introducing a halogen at this position can significantly modulate the electronic and steric profile of the molecule. This guide focuses on the subtle yet powerful impact of selecting fluorine versus other halogens like chlorine and bromine, a choice that can dictate the success or failure of a drug candidate.
Deep Dive: this compound
The introduction of fluorine into drug candidates has become a premier strategy in medicinal chemistry, with over 20% of all marketed drugs containing at least one fluorine atom.[4] This is due to the unique properties of fluorine: it is the most electronegative element, has a small atomic radius similar to hydrogen, and forms an exceptionally strong bond with carbon.[5]
When incorporated into the pyrazole scaffold as This compound , these characteristics confer several potential advantages:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which are often responsible for the oxidative degradation of drug molecules.[4][6] This can block a potential site of metabolism, prolonging the drug's half-life and improving its bioavailability.
-
Modulation of Acidity (pKa): Fluorine's potent electron-withdrawing effect can lower the pKa of the nearby carboxylic acid and the pyrazole N-H proton. This fine-tuning of acidity can be critical for optimizing interactions with a biological target or improving aqueous solubility.
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole interactions with protein targets, potentially enhancing binding affinity and potency.[4]
Comparative Analysis: The 4-Halogen Pyrazole Series
To understand the unique value of the 4-fluoro analog, it is essential to compare it directly with its heavier halogen counterparts: 4-chloro-1H-pyrazole-3-carboxylic acid and 4-bromo-1H-pyrazole-3-carboxylic acid .
Physicochemical Property Comparison
The choice of halogen directly impacts fundamental molecular properties that govern a compound's behavior in a biological system.
| Property | This compound | 4-Chloro-1H-pyrazole-3-carboxylic acid[7] | 4-Bromo-1H-pyrazole-3-carboxylic acid[8][9] |
| Molecular Formula | C₄H₃FN₂O₂ | C₄H₃ClN₂O₂ | C₄H₃BrN₂O₂ |
| Molecular Weight | 130.08 g/mol | 146.53 g/mol | 190.98 g/mol |
| Melting Point (°C) | 38-40 °C (for 4-fluoro-1H-pyrazole) | 255-260 °C | ~240 °C (decomp.) |
| XLogP3 | 0.3 (Estimated) | 0.7 | 0.8 |
| H-Bond Donors | 2 | 2 | 2 |
| H-Bond Acceptors | 3 | 3 | 3 |
| TPSA (Ų) | 66 | 66 | 66 |
Note: Data for the fluoro-acid is less available in public databases; some values are estimated or based on the parent pyrazole. XLogP3 and TPSA are computed values from PubChem.[7][8]
Discussion of Key Differences
-
Synthetic Reactivity: 4-Bromo and 4-chloro pyrazoles are classic substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), where the carbon-halogen bond is readily activated.[10] This makes them highly valuable for rapidly building molecular complexity. The C-F bond, by contrast, is significantly stronger and generally unreactive under these conditions, which can be leveraged to prevent unwanted side reactions or to serve as a stable modulator while reactions occur elsewhere on the molecule.
-
Lipophilicity & Solubility: As the table shows, lipophilicity (indicated by XLogP3) increases with the size of the halogen (F < Cl < Br). While increased lipophilicity can improve membrane permeability, it often leads to decreased aqueous solubility, a common hurdle in drug development. The lower lipophilicity of the fluoro-analog can be advantageous for maintaining a favorable solubility profile.
-
Metabolic Fate: This is arguably the most critical differentiator. The C4-position in a pyrazole ring can be susceptible to aromatic oxidation. A C-H bond at this position is a prime target for metabolic enzymes. While C-Cl and C-Br bonds are more stable than C-H, they can still be metabolized. The C-F bond is exceptionally robust and serves as an effective "metabolic shield," preventing oxidation at that site.[4][6] This enhanced metabolic stability is a primary driver for the use of fluorinated building blocks.[11]
Experimental Protocols
To provide a practical context for this comparison, we present detailed methodologies for the synthesis and evaluation of these building blocks.
Protocol 1: General Synthesis of 4-Halopyrazole-3-carboxylic Acids
This protocol outlines a representative synthesis for the bromination of a pyrazole carboxylic acid, a common method for accessing these building blocks. Similar approaches using different halogenating agents can be applied for chlorination.
Objective: To synthesize 4-bromo-1H-pyrazole-3-carboxylic acid from pyrazole-3-carboxylic acid.
Causality: This direct halogenation method is an efficient way to install a bromine atom onto the electron-rich pyrazole ring. Acetic acid serves as a suitable solvent that can accommodate both the starting material and the bromine.
Materials:
-
Pyrazole-3-carboxylic acid
-
Liquid Bromine (handle with extreme caution in a fume hood)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve pyrazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (e.g., 4.5 mmol in 20 mL).[9]
-
Bromination: While stirring at room temperature, slowly add liquid bromine (1.1 eq) dropwise to the solution.[9] The color will persist as the reaction proceeds.
-
Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with a significant volume of cold deionized water (e.g., 100 mL).[9] This will precipitate the product and quench any remaining bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).[9]
-
Purification: Combine the organic layers, wash with water (50 mL), and then with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary to afford 4-bromo-1H-pyrazole-3-carboxylic acid as a light-yellow solid.[9]
Protocol 2: Comparative In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of compounds derived from 4-fluoro-, 4-chloro-, and 4-bromo-pyrazole building blocks using human liver microsomes (HLM).
Causality: This assay simulates the primary phase I metabolism that occurs in the liver. By incubating the test compounds with HLMs and a necessary cofactor (NADPH), we can measure the rate at which the compounds are metabolized. A slower rate of degradation indicates higher metabolic stability.
Materials:
-
Test compounds (e.g., amides derived from each of the three 4-halopyrazole acids)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., Verapamil) for reaction quenching and sample analysis
-
96-well plates, LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO (e.g., 10 mM) and then dilute to a working concentration in the phosphate buffer.
-
Incubation Setup (96-well plate):
-
Non-NADPH Control: In designated wells, add the HLM solution and the test compound. Add buffer without the NADPH system. This control accounts for any non-enzymatic degradation.
-
Metabolic Reaction: In separate wells, add the HLM solution (final protein concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the "Metabolic Reaction" wells.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line corresponds to the degradation rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k. A longer half-life indicates greater metabolic stability.
Visualizations
To better illustrate the workflows, the following diagrams are provided.
Synthetic Workflow Diagram
Caption: General workflow for synthesizing 4-halopyrazole building blocks.
Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro human liver microsomal stability assay.
Conclusion and Strategic Recommendations
The selection between 4-fluoro-, 4-chloro-, and 4-bromo-1H-pyrazole-3-carboxylic acid is a strategic decision with significant downstream consequences.
-
For Rapid Diversification and SAR Exploration: 4-Bromo- and 4-chloro-1H-pyrazole-3-carboxylic acid are superior building blocks. Their reactivity in cross-coupling reactions allows for the efficient synthesis of a broad range of analogs, making them ideal for initial structure-activity relationship (SAR) studies.
-
For Lead Optimization and Preclinical Development: This compound is the premier choice when metabolic stability is a primary concern. Its ability to act as a metabolic shield can significantly improve a compound's pharmacokinetic profile, a crucial step in advancing a lead candidate. While its synthesis can be more challenging and it is less amenable to certain coupling reactions, the payoff in terms of improved drug-like properties is often substantial.
Ultimately, the choice is project-dependent. An effective drug discovery program may utilize all three building blocks at different stages: the bromo/chloro analogs for early exploration and the fluoro analog for late-stage optimization where fine-tuning of metabolic stability and electronic properties is paramount.
References
- Vertex AI Search. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved January 19, 2026.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(39), 24157-24185. [Link]
-
ChemBK. (2024, April 10). 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3743. [Link]
- Vertex AI Search. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Retrieved January 19, 2026.
-
Shafiei, M., Peytam, F., & Askaralou, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(12), 1246. [Link]
-
ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Request PDF. Retrieved January 19, 2026. [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026. [Link]
-
PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 13745-17-0 [chemicalbook.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-fluoro-1H-pyrazole-3-carboxylic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-fluoro-1H-pyrazole-3-carboxylic acid (CAS No. 881668-91-3). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that this compound is managed safely and in compliance with regulatory standards, building a foundation of trust and best practices in laboratory operations.
Hazard Assessment: Understanding the Compound
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound with specific risks that dictate its handling and disposal protocols.[1]
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust.
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
The Regulatory Framework: Compliance is Non-Negotiable
In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework mandates that laboratories, as waste generators, are responsible for the proper identification, management, and disposal of hazardous waste.[3]
Your institution will have a specific EPA generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—which determines the on-site accumulation time limits and administrative requirements.[5][6] It is crucial to coordinate all disposal activities through your institution's Environmental Health and Safety (EHS) office, which manages the hazardous waste program.[7]
Core Disposal Principles & Step-by-Step Protocol
The disposal of this compound is not merely about placing it in a container; it's a systematic process designed to protect personnel and the environment.
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[3] Due to its chemical nature, this compound waste must be treated as hazardous waste .
-
Solid Waste: Unused or expired pure compound, as well as grossly contaminated items (e.g., weighing papers, gloves, paper towels used for minor cleanups), should be collected as solid hazardous waste.[7]
-
Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste.
Crucially, do not mix this waste stream with other incompatible wastes. For instance, pyrazole derivatives are basic in nature, but this compound also has a carboxylic acid group.[8] Avoid mixing it with strong acids, bases, or oxidizers to prevent unforeseen reactions. As a fluorinated organic compound, it requires special disposal considerations, often involving high-temperature incineration.[7][9]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is critical to preventing leaks and exposures.
-
Container Type: Use only approved, chemically compatible hazardous waste containers provided by your EHS department. For solid waste, a sealable plastic pail or drum is appropriate. For liquid waste, use a plastic (e.g., polyethylene) or glass container with a secure, screw-top lid.[4] Do not use metal containers for acidic waste.[4]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[5] The EPA requires that each label clearly states the words "Hazardous Waste" and lists the full chemical name of all contents.[6] Do not use abbreviations or chemical formulas.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Keep waste containers securely closed at all times, except when adding waste.[10]
-
Ensure containers are stored in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
Do not overfill containers; a maximum of 90% capacity is the standard rule to allow for expansion.[4][10]
Step 4: Arranging for Disposal
Once the container is full or your project is complete, you must arrange for its removal by your institution's EHS department.
-
Do not pour this chemical down the drain. [1][11] This is strictly prohibited as it can harm aquatic life and infrastructure.
-
Do not dispose of it in the regular trash. [12]
-
Contact your EHS office to schedule a waste pickup. They will transport the container to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.[5] The most probable final disposal method for this compound is high-temperature incineration, which is effective at destroying fluorinated organic compounds.[2][9]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is the best defense against injury and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[1]
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE, including respiratory protection if necessary.[7] Prevent the spill from entering drains.[1]
-
Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container without creating dust.[1] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it, then collect the absorbed material into a sealed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Report: Report the incident to your supervisor and EHS department, regardless of the spill size.
For large spills, or if you are ever in doubt, do not attempt to clean it up yourself. Evacuate the area, close the doors, and call your institution's emergency EHS number immediately.
Caption: Decision-making workflow for spill response.
By adhering to these procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental health. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
- Regulating Lab Waste Disposal in the United St
- SAFETY DATA SHEET: this compound. CymitQuimica.
- Regulations for Hazardous Waste Generated at Academic Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
- Safety and handling of fluorin
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Laboratory Waste Management: The New Regul
- Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth. (2021-05-18).
- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook. (2025-07-05).
- Guidelines for Disposing of PFAs. MCF Environmental Services. (2023-12-27).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. needle.tube [needle.tube]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. ethz.ch [ethz.ch]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Senior Application Scientist's Guide to Handling 4-fluoro-1H-pyrazole-3-carboxylic acid: A Focus on Personal Protective Equipment
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-fluoro-1H-pyrazole-3-carboxylic acid (CAS No. 881668-91-3). Tailored for researchers, scientists, and drug development professionals, the following procedures are rooted in established safety principles to ensure a secure laboratory environment. The focus is not merely on what protective equipment to wear, but on understanding the causality behind each recommendation, creating a self-validating system of safety.
At-a-Glance Safety Profile
Before handling this compound, it is critical to understand its inherent hazards. The compound is a solid, often a powder, which presents a primary risk of dust inhalation and inadvertent contact with skin and eyes.[1]
| Hazard Classification (GHS) | Hazard Statement | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning |
Source: Synthesized from multiple Safety Data Sheets.[1][2][3]
Hazard Analysis: The "Why" Behind the PPE
Understanding the risks is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. The choice of PPE is not arbitrary; it is a direct response to the specific chemical and physical properties of the substance being handled.
-
Respiratory Irritation (H335): As a fine solid, this compound can easily become airborne during weighing, transferring, or mixing.[1] These fine particles, if inhaled, can irritate the respiratory tract. Therefore, engineering controls, such as a chemical fume hood, are the first line of defense. Respiratory protection may be required if engineering controls are insufficient or during a large spill clean-up.
-
Skin Irritation (H315): Direct contact with the skin can cause irritation.[2][3] This necessitates a robust barrier, typically chemical-resistant gloves and a lab coat, to prevent exposure.
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable to airborne dust or splashes if the compound is in solution. The potential for serious irritation dictates that eye protection must shield against both impacts and chemical splashes.[1][2]
-
Oral Toxicity (H302): While direct ingestion is unlikely in a laboratory setting, it can occur through hand-to-mouth contamination. This underscores the importance of diligent hygiene practices, such as washing hands thoroughly after handling and before leaving the lab, and the absolute prohibition of eating, drinking, or smoking in the work area.[3][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical. The following protocol outlines the minimum required PPE for handling this compound.
Primary Engineering Control: Chemical Fume Hood
All manipulations of this compound powder, including weighing and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][5]
Essential PPE
-
Eye and Face Protection:
-
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[1][5][6]
-
Recommended: A face shield worn over safety goggles is strongly recommended, especially when handling larger quantities (>1g) or when there is a risk of splashing.[1][5] Standard safety glasses with side shields do not offer adequate protection from dust or splashes.[7]
-
-
Hand Protection:
-
Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves.[2] Always inspect gloves for tears or punctures before use.[8]
-
Double Gloving: Double gloving is a recommended best practice, particularly during procedures with a higher risk of contamination. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Body Protection:
-
Lab Coat: A long-sleeved, buttoned lab coat is mandatory to protect the skin and personal clothing.
-
Additional Protection: For large-scale operations, consider a chemically resistant apron over the lab coat. Ensure clothing covers all exposed skin; long pants and closed-toe shoes are required.[6]
-
-
Respiratory Protection:
-
Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required.
-
In situations where a fume hood is not available, or during the cleanup of a significant spill where dust may be generated, a NIOSH-approved respirator is necessary.[2] The specific type (e.g., N95 for particulates or a respirator with an organic vapor cartridge) should be determined by a formal risk assessment.
-
Operational Guide: Donning and Doffing PPE
The integrity of your protection depends on the correct procedure for putting on and taking off your PPE. Contamination often occurs during the doffing process.
Donning Sequence (Putting On)
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if required.
-
Gloves: Put on your inner pair of gloves (if double-gloving), followed by the outer pair. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to minimize the spread of contamination.
-
Outer Gloves: If double-gloved, remove the outer pair of gloves.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Avoid shaking it.
-
Goggles/Face Shield: Remove your face shield (if used), followed by your goggles, from the back to the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
PPE Selection Workflow
The scale of your work dictates the necessary level of protection. This diagram outlines a decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on operational scale.
Spill and Emergency Procedures
In the event of accidental release, follow these procedures:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Prevent further spread of the material. Do not let the product enter drains.[1]
-
Cleanup:
-
Wear the appropriate emergency PPE as outlined in the workflow diagram (goggles, face shield, double gloves, lab coat, and if necessary, respiratory protection).[1]
-
Carefully sweep up the solid material, avoiding dust formation.[1][5] Place it into a suitable, labeled, and closed container for disposal.
-
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal is a critical final step in the safe handling of chemicals.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated waste. Place it in a sealed, labeled container for disposal according to your institution's hazardous waste protocols.
-
Chemical Waste: Unused chemical and cleanup materials should be collected in a suitable, closed container.[1] Disposal should be handled by a licensed professional waste disposal service. One common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Always follow local, regional, and national regulations.[2]
References
- SAFETY DATA SHEET, this compound. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/DA019TLW_msds_en.pdf]
- Personal protective equipment for handling 1-Isopropylpyrazole. BenchChem. [URL: https://www.benchchem.com/pdf/safety-operating-guide/BCHM0001997_Personal-protective-equipment-for-handling-1-Isopropylpyrazole_BenchChem.pdf]
- Safety Data Sheet, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth. [URL: https://www.biosynth.com/msds/FD11198.pdf]
- Material Safety Data Sheet, 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/25559.htm]
- SAFETY DATA SHEET, 4-Nitro-1H-pyrazole-3-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds-api/msds?productName=H26224&productDescription=4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC+ACID+97%25&vendorId=VN00033897&countryCode=US&language=en]
- Material Safety Data Sheet, 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/29285.htm]
- 4-Fluoro-1H-pyrazole 95. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/747858]
- 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/141573-95-7.html]
- Aldrich P56607 - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/p56607]
- Pyrazole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7710972_EN.htm]
- SAFETY DATA SHEET, 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.ca/viewmsds.do?catalogId=29104&productId=16900723&productDescription=1%2C3%2C5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC+ACID&catNum=CC14701DA&vendorId=VN00032119&lang=en]
- SAFETY DATA SHEET, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sial/366668]
- Safety Data Sheet, 5-Acetyl-1H-pyrazole-3-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0037190-MSDS.pdf]
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19754697]
- SAFETY DATA SHEET, 4-Pyrazolecarboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds-api/msds?productName=AC377480050&productDescription=4-PYRAZOLECARBOXYLIC+ACID%2C+97%25&vendorId=VN00033897&countryCode=US&language=en]
- Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [URL: https://pharmastate.academy/personal-protective-equipment-ppes-safety-guideline/]
- 4-Fluoro-1H-pyrazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Safety Data Sheet, 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Angene Chemical. [URL: https://www.angenechemical.com/msds/1152508-27-4.pdf]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2007-102/pdfs/2007-102.pdf]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pppmag.com [pppmag.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
